molecular formula C12H20ClNO3 B1201431 N-Methylmescaline hydrochloride CAS No. 4838-96-4

N-Methylmescaline hydrochloride

Cat. No.: B1201431
CAS No.: 4838-96-4
M. Wt: 261.74 g/mol
InChI Key: QHBQZCHOXCFQGY-UHFFFAOYSA-N
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Description

N-Methylmescaline (NMM), also known as N-Methyl-3,4,5-trimethoxyphenethylamine, is a naturally occurring phenethylamine alkaloid found in several cactus species, including Lophophora williamsii (peyote) . It is the N-methyl analogue of the classical psychedelic compound mescaline. Unlike its parent compound, N-Methylmescaline has been found to be inactive in humans at doses up to 25 mg and shows significantly weaker affinity for serotonin receptors, which are primary molecular targets for classic psychedelics . In animal drug discrimination studies, it failed to produce stimulus effects similar to mescaline, further indicating a different pharmacological profile . Its primary research value lies in its role as a chemical reference standard and a tool for investigating structure-activity relationships (SAR) within the phenethylamine class. Studies suggest that N-methylation of psychedelic phenethylamines like mescaline generally attenuates or abolishes their hallucinogenic potency, making N-Methylmescaline a critical compound for understanding the structural requirements for efficacy at molecular targets like the 5-HT2A receptor . Recent research has also identified the N-methyltransferase enzyme responsible for its biosynthesis in peyote, opening new avenues for exploring the metabolic pathways of cactus alkaloids . Furthermore, it has been investigated in the context of "cactahuasca," a concept where it may become active orally due to the presence of monoamine oxidase inhibitors (MAOIs) in certain cacti, providing a model for studying plant matrix interactions . This compound is presented for research applications only, including analytical testing, neuropharmacology studies, and biochemical profiling. It is supplied as a defined chemical entity for use in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQZCHOXCFQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504839
Record name N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-81-2, 4838-96-4
Record name N-Methylmescaline hydrochloride
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Record name MESCALINE, N-METHYL
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Record name N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name N-Methylmescaline hydrochloride
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Record name N-Methylmescaline hydrochloride
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Foundational & Exploratory

Technical Whitepaper: The Biosynthesis of N-Methylmescaline in Lophophora williamsii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Lophophora williamsii (peyote) is a cactus species renowned for its production of a diverse array of phenethylamine (B48288) alkaloids, most notably mescaline. The subsequent N-methylation of mescaline to form N-methylmescaline represents a key step in the diversification of this plant's alkaloid profile. This document provides a detailed overview of the biosynthetic pathway leading to N-methylmescaline, focusing on the enzymatic conversion of mescaline. It includes a summary of the biochemical data, detailed experimental protocols for the characterization of the relevant enzymes, and visual diagrams of the pathway and experimental workflows.

Introduction

The biosynthesis of alkaloids in Lophophora williamsii begins with the amino acid L-tyrosine. Through a series of enzymatic reactions including hydroxylation, decarboxylation, and O-methylation, L-tyrosine is converted into dopamine, which is then further processed to yield mescaline. The final step in the formation of N-methylmescaline is the transfer of a methyl group to the primary amine of mescaline. This reaction is catalyzed by a specific N-methyltransferase. Understanding this pathway and the kinetics of the involved enzymes is crucial for metabolic engineering and drug development efforts.

The N-Methylation of Mescaline

The terminal step in the biosynthesis of N-methylmescaline is the methylation of the primary amino group of mescaline. This reaction is catalyzed by a mescaline N-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process.

Biosynthetic Pathway

The conversion is a single enzymatic step following the formation of mescaline.

Mescaline Mescaline Enzyme Mescaline N-Methyltransferase Mescaline->Enzyme N_Methylmescaline N-Methylmescaline SAM SAM SAM->Enzyme SAH SAH Enzyme->N_Methylmescaline Enzyme->SAH A 1. Homogenize L. williamsii tissue in extraction buffer (e.g., Tris-HCl, pH 7.5 with PVPP and β-mercaptoethanol). B 2. Centrifuge homogenate at 15,000 x g for 20 min to pellet debris. A->B C 3. Collect supernatant (crude extract). B->C D 4. Perform ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-70% saturation). C->D E 5. Centrifuge and resuspend pellet in dialysis buffer. D->E F 6. Dialyze overnight against buffer to remove ammonium sulfate. E->F G 7. Apply to size-exclusion or ion-exchange chromatography column. F->G H 8. Collect fractions and assay for N-methyltransferase activity. G->H

N-Methylmescaline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is a phenethylamine (B48288) compound, structurally related to the classic psychedelic mescaline. As a naturally occurring alkaloid found in certain cacti and also available as a synthetic compound, it is of significant interest to researchers in the fields of pharmacology, neuroscience, and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological profile, and a plausible signaling pathway based on current understanding of related compounds. While detailed experimental data on this specific compound is limited, this guide consolidates available information to serve as a foundational resource for scientific inquiry.

Chemical and Physical Properties

This compound, with the formal name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride, is the hydrochloride salt of N-Methylmescaline.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 6308-81-2[1]
Molecular Formula C₁₂H₁₉NO₃ • HCl[1]
Molecular Weight 261.7 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]

Table 1: Key Chemical Properties of this compound

Solubility

The solubility of this compound in various solvents has been reported as follows:

SolventSolubilityReference
DMF 0.5 mg/mL[1]
DMSO 3 mg/mL[1]
Ethanol 10 mg/mL[1]
PBS (pH 7.2) 3 mg/mL[1]

Table 2: Solubility Data of this compound

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available and can be used for identification and purity assessment.[2]

  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data has been reported, which is essential for structural elucidation.[2]

Pharmacology

N-Methylmescaline is categorized as a phenethylamine and acts as a serotonin (B10506) receptor modulator.[3] Its pharmacological profile is characterized by a weak affinity for serotonin receptors, and it has been shown to have approximately half the serotonin receptor affinity of mescaline.[3]

In preclinical studies, N-Methylmescaline failed to substitute for mescaline in rodent drug discrimination tests, suggesting that it may not produce the same subjective effects as its parent compound.[3] It is important to note that the toxicological and physiological properties of N-Methylmescaline have not been extensively analyzed, indicating a need for further research in this area.

Experimental Protocols

Generalized Synthesis Workflow

A plausible synthetic route to this compound could involve the reductive amination of 3,4,5-trimethoxyphenylacetaldehyde (B1229130) with methylamine, followed by conversion to the hydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3,4,5-trimethoxyphenylacetaldehyde 3,4,5-trimethoxyphenylacetaldehyde Intermediate 3,4,5-trimethoxyphenylacetaldehyde->Intermediate + Methylamine Methylamine Methylamine->Intermediate + Reducing_Agent Reducing Agent (e.g., NaBH4) N-Methylmescaline_Freebase N-Methylmescaline (Free Base) Reducing_Agent->N-Methylmescaline_Freebase N-Methylmescaline_HCl This compound N-Methylmescaline_Freebase->N-Methylmescaline_HCl + Intermediate->N-Methylmescaline_Freebase Reduction HCl_in_Ether HCl in Diethyl Ether HCl_in_Ether->N-Methylmescaline_HCl

A generalized workflow for the synthesis of this compound.

Disclaimer: This is a generalized protocol and has not been experimentally validated. Appropriate safety precautions and laboratory procedures should be followed.

Signaling Pathways

The precise signaling pathway of N-Methylmescaline has not been elucidated. However, based on its structural similarity to mescaline and other phenethylamines, it is hypothesized to primarily interact with the serotonin system. The diagram below illustrates a representative signaling pathway for phenethylamines, focusing on the serotonin 5-HT2A receptor, which is a key target for hallucinogenic phenethylamines.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NMM N-Methylmescaline 5HT2A 5-HT2A Receptor NMM->5HT2A Binds to PLC Phospholipase C 5HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

References

Spectroscopic and Analytical Profile of N-Methylmescaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylmescaline, with a focus on its hydrochloride salt. Due to the limited availability of specific experimental data for the hydrochloride form in publicly accessible literature, this document presents available data for the free base, N-Methylmescaline, and discusses the expected spectral characteristics for the hydrochloride salt based on established principles of organic spectroscopy. General experimental protocols for obtaining the described spectroscopic data are also provided.

Chemical Structure and Properties

N-Methylmescaline is a phenethylamine (B48288) derivative and a naturally occurring alkaloid found in certain cacti, such as Peyote (Lophophora williamsii)[1]. As a secondary amine, it readily forms a hydrochloride salt upon reaction with hydrochloric acid. This salt form generally exhibits increased water solubility and crystallinity compared to the free base.

Table 1: Chemical and Physical Properties of N-Methylmescaline and its Hydrochloride Salt

PropertyN-Methylmescaline (Free Base)N-Methylmescaline Hydrochloride
Chemical Formula C₁₂H₁₉NO₃C₁₂H₁₉NO₃ • HCl[2]
Molecular Weight 225.29 g/mol [3]261.75 g/mol
CAS Number 4838-96-4[1]6308-81-2[2]
Appearance -Crystalline solid[4]

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Methylmescaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Upon protonation of the nitrogen atom to form the hydrochloride salt, the electron density around the neighboring protons and carbons is reduced. This deshielding effect results in a downfield shift (higher ppm values) for the signals of the N-methyl group and the adjacent methylene (B1212753) groups in both ¹H and ¹³C NMR spectra[5].

Table 2: Predicted ¹H NMR Spectral Characteristics for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Ar-H ~6.5sAromatic protons.
O-CH ₃ (para)~3.8sMethoxy (B1213986) group protons.
O-CH ₃ (meta)~3.8sMethoxy group protons.
Ar-CH ₂-~2.8tMethylene protons adjacent to the aromatic ring.
-CH ₂-N~3.0tMethylene protons adjacent to the nitrogen. Expected to be shifted downfield compared to the free base.
N-CH~2.5sN-methyl protons. Expected to be significantly shifted downfield compared to the free base.
NH ₂⁺Broad singletsProton on the positively charged nitrogen. Often exchanges with solvent protons.

Table 3: Predicted ¹³C NMR Spectral Characteristics for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C -O (para)~153Aromatic carbon attached to the para-methoxy group.
C -O (meta)~137Aromatic carbons attached to the meta-methoxy groups.
C -CH₂~133Quaternary aromatic carbon.
Ar-C H~106Aromatic carbons bearing a proton.
O-C H₃ (para)~60Carbon of the para-methoxy group.
O-C H₃ (meta)~56Carbons of the meta-methoxy groups.
Ar-C H₂-~34Methylene carbon adjacent to the aromatic ring.
-C H₂-N~51Methylene carbon adjacent to the nitrogen. Expected to be shifted downfield.
N-C H₃~36N-methyl carbon. Expected to be shifted downfield.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for a secondary amine salt. The most significant feature would be a broad and strong absorption band in the region of 3000-2700 cm⁻¹, which is attributed to the stretching vibration of the N-H⁺ bond[6]. This broadness is a result of hydrogen bonding. Other characteristic peaks would include C-H stretching of the aromatic ring, alkyl groups, and methoxy groups, as well as C=C stretching of the aromatic ring.

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H⁺ Stretch3000 - 2700Strong, BroadCharacteristic of a secondary amine salt[6].
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Alkyl)3000 - 2850Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Aryl Ether)1250 - 1000Strong
N-H⁺ Bend1625 - 1560MediumAsymmetric bending of the NH₂⁺ group[6].
Mass Spectrometry (MS)

Mass spectrometry of N-Methylmescaline is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) on the free base due to the non-volatile nature of the hydrochloride salt. During GC-MS analysis, the sample is vaporized, and the hydrochloride salt would either decompose or be analyzed as the free base. The electron ionization (EI) mass spectrum of N-Methylmescaline is characterized by a molecular ion peak and several key fragment ions.

The primary fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.

Table 5: Major Fragments in the Mass Spectrum of N-Methylmescaline (Free Base)

m/zIon StructureFragmentation Pathway
225[C₁₂H₁₉NO₃]⁺Molecular Ion (M⁺)
58[CH₂=NHCH₃]⁺Beta-cleavage, formation of the iminium ion (base peak).
167[M - C₂H₅N]⁺Loss of the ethylamine (B1201723) side chain.
182[M - CH₃-NH₂]⁺Loss of the N-methylamino group.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press[7].

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

GC-MS
  • Sample Preparation: For the analysis of the free base, dissolve a small amount of N-Methylmescaline in a volatile organic solvent such as methanol (B129727) or ethyl acetate. If starting with the hydrochloride salt, it may need to be neutralized with a base and extracted into an organic solvent. The typical concentration for GC-MS analysis is around 10 µg/mL[8].

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient program is used to separate the components of the sample. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic route to N-Methylmescaline, which can then be converted to the hydrochloride salt. The synthesis of mescaline and its derivatives often starts from 3,4,5-trimethoxybenzaldehyde.

Synthesis_of_N_Methylmescaline_Hydrochloride cluster_synthesis Synthesis of N-Methylmescaline cluster_salt_formation Salt Formation cluster_characterization Characterization 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Nitrostyrene_Intermediate ω-Nitro-3,4,5-trimethoxystyrene 3,4,5-Trimethoxybenzaldehyde->Nitrostyrene_Intermediate Henry Reaction (with Nitromethane) Mescaline Mescaline Nitrostyrene_Intermediate->Mescaline Reduction (e.g., LiAlH4) N-Methylmescaline N-Methylmescaline Mescaline->N-Methylmescaline N-Methylation (e.g., with a methylating agent) N-Methylmescaline_HCl N-Methylmescaline Hydrochloride N-Methylmescaline->N-Methylmescaline_HCl Reaction with HCl MS MS N-Methylmescaline->MS Analyzed as free base NMR NMR N-Methylmescaline_HCl->NMR IR IR N-Methylmescaline_HCl->IR

Caption: Synthetic pathway and characterization of this compound.

Mass Spectrometry Fragmentation

This diagram illustrates the key fragmentation pathway of N-Methylmescaline in an EI-mass spectrometer.

MS_Fragmentation Molecular_Ion N-Methylmescaline [M]⁺˙ m/z = 225 Base_Peak Iminium Ion [C₂H₆N]⁺ m/z = 58 Molecular_Ion->Base_Peak β-cleavage Neutral_Fragment Neutral Radical [C₁₀H₁₃O₃]•

Caption: Primary fragmentation of N-Methylmescaline in Mass Spectrometry.

References

The Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is a naturally occurring phenethylamine, an N-methylated analog of the classic psychedelic, mescaline.[1] Found in cacti such as peyote (Lophophora williamsii), its pharmacological profile is of interest for understanding the structure-activity relationships of psychedelic compounds.[1] This technical guide provides a comprehensive overview of the current state of knowledge on N-Methylmescaline's pharmacology. It is important to note that, in contrast to its parent compound, mescaline, N-Methylmescaline has been the subject of limited pharmacological investigation. Consequently, this document synthesizes the available direct data and draws comparisons with mescaline to provide a broader context for its potential biological activity. The available evidence suggests that N-Methylmescaline exhibits significantly weaker serotonergic activity and a lack of mescaline-like psychoactive effects in preclinical models.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[2][3] Its effects are primarily mediated by agonism at the serotonin (B10506) 5-HT2A receptor.[3][4] this compound, as its N-methylated counterpart, represents a key molecule for probing the influence of N-alkylation on the pharmacological activity of phenethylamines. It is a common observation in psychedelic pharmacology that N-methylation can drastically alter a compound's potency and efficacy.[1] This guide will detail the known receptor interactions, in-vivo effects, and potential metabolic pathways of N-Methylmescaline, while also providing the necessary experimental context for these findings.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride
Synonyms N-Methyl-3,4,5-trimethoxyphenethylamine HCl, NMM HCl
Chemical Formula C₁₂H₂₀ClNO₃
Molar Mass 261.75 g/mol
CAS Number 4838-96-4[1]
Appearance Solid

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for psychedelic phenethylamines involves interaction with serotonin receptors, particularly the 5-HT2A subtype.[3] The available data for N-Methylmescaline indicates a significantly lower affinity for serotonin receptors compared to mescaline.

Receptor Affinity

Direct quantitative and comparative receptor binding data for N-Methylmescaline is sparse. The most cited data point indicates that N-Methylmescaline has approximately half the affinity for serotonin receptors as mescaline.[1]

CompoundReceptorAffinity (A₂) [nM]
N-MethylmescalineSerotonin5,250[1]
MescalineSerotonin2,240[1]

A₂ values represent the equilibrium dissociation constant for an antagonist.

For a broader context, mescaline itself is a relatively low-potency psychedelic, with Ki values at human 5-HT2A receptors in the micromolar range.[2][5] The higher A₂ value for N-Methylmescaline suggests an even weaker interaction with the primary psychedelic target.

Functional Activity

There is currently no published data on the functional activity (e.g., EC₅₀, IC₅₀, Emax) of N-Methylmescaline at any receptor. It is unknown whether it acts as an agonist, antagonist, or has no functional effect at the receptors to which it weakly binds. Generally, N-methylation of psychedelic phenethylamines has been observed to abolish hallucinogenic activity.[1]

Signaling Pathways

Psychedelic phenethylamines like mescaline primarily exert their effects through the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway. The Gq/11 pathway is believed to be crucial for the psychedelic effects of these compounds. Given N-Methylmescaline's weak affinity for serotonin receptors, it is hypothesized that it does not significantly engage these signaling cascades.

Gq_signaling cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq_protein Gq/11 5HT2A->Gq_protein Activates Phenethylamine Psychedelic Phenethylamine (e.g., Mescaline) Phenethylamine->5HT2A Binds & Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1. Simplified Gq/11 signaling pathway activated by psychedelic phenethylamines.

In-Vivo Pharmacology

Behavioral Effects

Preclinical studies in rodents indicate that N-Methylmescaline does not produce the same subjective effects as mescaline. In drug discrimination studies, a behavioral paradigm used to assess the subjective effects of drugs, N-Methylmescaline failed to substitute for mescaline (at a dose of 25 mg/kg) in rodents.[1] This suggests that the animals did not perceive the internal state produced by N-Methylmescaline as being similar to that of mescaline.

According to the observations of Alexander Shulgin, N-Methylmescaline is reported to have no central or peripheral effects in humans at doses up to 24-25 mg.[1]

Potential Interaction with MAOIs

It has been hypothesized that N-Methylmescaline, in combination with monoamine oxidase inhibitors (MAOIs), could potentially be psychoactive.[1] This is based on the observation that some cacti containing N-Methylmescaline but not mescaline also contain potent isoquinoline (B145761) MAOIs.[1] However, there are no published preclinical or clinical studies that have directly investigated this potential interaction.

Pharmacokinetics and Metabolism

There is no specific pharmacokinetic or metabolism data available for N-Methylmescaline. However, insights can be drawn from the known metabolic pathways of its parent compound, mescaline. The primary metabolic route for mescaline is oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[2] N-acetylation is also a known metabolic pathway for mescaline.[2] It is plausible that N-Methylmescaline undergoes similar metabolic transformations.

metabolism_workflow NMM N-Methylmescaline Demethylation N-Demethylation (CYP450?) NMM->Demethylation Mescaline Mescaline Demethylation->Mescaline Deamination Oxidative Deamination (MAO) Mescaline->Deamination Aldehyde Intermediate Aldehyde Deamination->Aldehyde Oxidation Oxidation Aldehyde->Oxidation TMPAA 3,4,5-Trimethoxyphenylacetic Acid (TMPAA) Oxidation->TMPAA binding_assay_workflow Start Start Prepare Prepare Cell Membranes with Target Receptors Start->Prepare Incubate Incubate Membranes with: - Radiolabeled Ligand - N-Methylmescaline HCl Prepare->Incubate Filter Rapid Filtration Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Calculate IC₅₀ and Ki Measure->Analyze End End Analyze->End

References

N-Methylmescaline Hydrochloride: A Technical Guide to its Serotonin Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of N-Methylmescaline hydrochloride's interaction with serotonin (B10506) (5-HT) receptors. Due to the limited direct research on N-Methylmescaline, this document also incorporates data from its parent compound, mescaline, and a closely related analog, 2-methylmescaline, to offer a more comprehensive comparative analysis.

Core Focus: Serotonin Receptor Binding Profile

N-Methylmescaline, a naturally occurring phenethylamine (B48288) alkaloid, is structurally related to the classic psychedelic mescaline.[1] Its pharmacological activity is primarily attributed to its interaction with serotonin receptors. However, quantitative data on its binding affinity across the diverse family of 5-HT receptor subtypes is sparse in publicly available literature.

Quantitative Affinity Data

The available data indicates that N-Methylmescaline possesses a weak affinity for serotonin receptors, generally lower than that of mescaline. One reported measure of affinity, the A2 value, which in this context is likely analogous to an inhibition constant (Ki), is 5,250 nM for N-Methylmescaline, compared to 2,240 nM for mescaline, suggesting approximately half the affinity.[1] The specific receptor subtype for this measurement is not explicitly stated but is presumed to be within the 5-HT2 family, which are the primary targets for psychedelic phenethylamines.[2]

To provide a broader context for the potential binding profile of N-Methylmescaline, the following table includes affinity data (Ki values) for the parent compound, mescaline, and the closely related analog, 2-Methylmescaline, at key serotonin receptor subtypes.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
N-Methylmescaline No data available5,250 (A2 value)[1]No data available
Mescaline ~3000~4600~7700
2-Methylmescaline 525[3]1,640[3]1,094[3]

Note: The Ki values for mescaline are estimated based on the reported fold-difference in affinity for 2-Methylmescaline, which is stated to have 5.7-fold, 2.8-fold, and 7.1-fold higher affinity than mescaline at 5-HT1A, 5-HT2A, and 5-HT2C receptors, respectively.[3]

Experimental Protocols

Detailed experimental protocols for determining the serotonin receptor affinity of this compound are not explicitly published. However, based on standard methodologies for characterizing similar phenethylamine ligands, the following representative protocols for a radioligand displacement binding assay and a functional calcium flux assay are provided.

Radioligand Displacement Assay for 5-HT2A Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound at the human 5-HT2A receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]-ketanserin.

1. Materials and Reagents:

  • Membrane Preparation: Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound, dissolved in assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/C).

2. Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer for total binding wells, non-specific binding control for non-specific binding (NSB) wells, and serial dilutions of this compound for competition wells.

  • Radioligand Addition: Add [3H]-ketanserin to all wells at a final concentration close to its Kd value (typically 0.5-2.0 nM).

  • Membrane Addition: Add the 5-HT2A receptor membrane preparation to all wells (typically 5-20 µg of protein per well). The final assay volume is brought to 250 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts with only the radioligand).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: 5-HT2A Receptor-Mediated Calcium Flux

This protocol outlines a method to assess the functional activity (e.g., EC50 and Emax) of this compound at the human 5-HT2A receptor by measuring intracellular calcium mobilization.

1. Materials and Reagents:

  • Cell Line: A stable cell line expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Test Compound: this compound, prepared in a suitable buffer.

  • Control Agonist: Serotonin (5-HT) for establishing a reference response.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • 96- or 384-well black, clear-bottom microplates.

2. Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to adhere and grow to an appropriate confluency (typically 24-48 hours).

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation), add varying concentrations of this compound or the control agonist (serotonin) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

3. Data Analysis:

  • Quantify the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response relative to the control agonist, serotonin).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the 5-HT2A and 5-HT1A receptors, as well as a generalized workflow for a radioligand binding assay.

G cluster_receptor 5-HT2A Receptor Activation cluster_g_protein G-Protein Cascade cluster_second_messengers Second Messengers cluster_downstream Downstream Effects N-Methylmescaline N-Methylmescaline 5-HT2A_Receptor 5-HT2A Receptor N-Methylmescaline->5-HT2A_Receptor Binds to Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G cluster_receptor 5-HT1A Receptor Activation cluster_g_protein G-Protein Cascade cluster_second_messengers Second Messenger Modulation cluster_downstream Downstream Effects Ligand Ligand (e.g., Serotonin) 5-HT1A_Receptor 5-HT1A Receptor Ligand->5-HT1A_Receptor Binds to Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

Caption: 5-HT1A Receptor Gi/o Signaling Pathway.

G Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Buffers, Controls, and Test Compound Dilutions Start->Plate_Setup Radioligand_Addition Add Radioligand (e.g., [3H]-ketanserin) Plate_Setup->Radioligand_Addition Membrane_Addition Add Receptor Membranes Radioligand_Addition->Membrane_Addition Incubation Incubate to Reach Equilibrium Membrane_Addition->Incubation Harvesting Filter to Separate Bound and Unbound Ligand Incubation->Harvesting Washing Wash Filters to Remove Non-specific Binding Harvesting->Washing Counting Quantify Radioactivity Washing->Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Counting->Data_Analysis End End: Determine Affinity Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a phenethylamine with a presumed affinity for serotonin receptors, particularly of the 5-HT2 subtype. The limited quantitative data suggests it is a weaker ligand than its parent compound, mescaline. Further research employing comprehensive binding and functional assays across a wide range of serotonin receptor subtypes is necessary to fully elucidate its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations and a deeper understanding of this compound's mechanism of action.

References

An In-Depth Technical Guide to the In Vivo Effects of N-Methylmescaline and its Parent Compound, Mescaline, in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research into the in vivo effects of N-Methylmescaline in rodent models is exceptionally limited. The available data suggests it is substantially less active than its parent compound, mescaline. This guide summarizes the sparse findings on N-Methylmescaline and provides a comprehensive overview of the well-established in vivo rodent models and data for mescaline. The experimental protocols and conceptual frameworks detailed for mescaline are directly applicable to the prospective study of N-Methylmescaline.

Executive Summary: N-Methylmescaline

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in cacti such as Peyote (Lophophora williamsii).[1] Unlike its well-studied parent compound, mescaline, N-Methylmescaline has demonstrated minimal psychoactive effects in preliminary animal studies. Research indicates it has a weaker affinity for serotonin (B10506) receptors compared to mescaline and fails to produce mescaline-like subjective effects in rodent drug discrimination paradigms.[1] Furthermore, N-methylation of psychedelic phenethylamines has been observed to abolish hallucinogenic activity.[1] Consequently, the scientific literature contains a scarcity of dedicated in vivo studies for this compound.

Comparative Pharmacological Data

The limited quantitative data available for N-Methylmescaline primarily concerns its interaction with serotonin receptors relative to mescaline.

CompoundSerotonin Receptor Affinity (A₂)Reference
Mescaline 2,240 nM[1]
N-Methylmescaline 5,250 nM[1]

Mescaline as a Prototypical Psychedelic Phenethylamine in Rodent Models

Due to the lack of data on N-Methylmescaline, this guide will focus on the extensive research conducted on mescaline. The methodologies presented are the standard for evaluating psychedelic compounds in rodents and would be the primary choice for any future investigation into N-Methylmescaline. Mescaline's effects are predominantly mediated by its agonist activity at the serotonin 5-HT2A receptor.[2][3][4]

Pharmacokinetics of Mescaline in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for interpreting behavioral data.

ParameterSpeciesDose & RouteValueReference
Time to Cmax (Serum) Rat20 mg/kg s.c.~30 minutes[5]
Time to Cmax (Brain) Rat20 mg/kg s.c.~60 minutes[5]
% Excreted Unchanged (Urine) RatN/A18.4%[6]
% Excreted Unchanged (Urine) MouseN/A79.4%[6]
LD₅₀ Mousei.p.212 - 315 mg/kg[7]
LD₅₀ Rati.p.132 - 410 mg/kg[7]
Behavioral Pharmacology of Mescaline in Rodents

Two primary behavioral assays are used to characterize the psychedelic-like effects of compounds like mescaline in rodents: the Head-Twitch Response (HTR) and Drug Discrimination.

The HTR is a rapid, side-to-side rotational head movement observed in mice and rats following the administration of 5-HT2A receptor agonists.[2][8] A strong correlation exists between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.[2] This makes it a valuable, high-throughput screening tool.

SpeciesCompoundDose Range (mg/kg)EffectReference
Mouse (C57BL/6J) Mescaline~10 mg/kgInduces HTR[9]
Mouse (C57BL/6J) Mescaline>10 mg/kgInverted U-shaped dose-response[9]
Rat Mescaline10, 20, 100 mg/kg (s.c.)Disruption of Prepulse Inhibition (PPI)[5]
Rat Mescaline10, 20 mg/kg (s.c.)Inhibitory effects on locomotion[5]
Rat Mescaline100 mg/kg (s.c.)Biphasic effect on locomotion[5]

Drug discrimination is a more complex behavioral paradigm that assesses the interoceptive (subjective) effects of a drug.[10] Rodents, typically rats, are trained to press one of two levers to receive a reward (e.g., food) depending on whether they were administered the drug or a vehicle (saline).[10] A novel compound is then tested to see if the animals press the "drug" lever, indicating it produces similar subjective effects.

As noted, N-Methylmescaline failed to substitute for mescaline in rodent drug discrimination tests, indicating it does not produce similar subjective effects.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments discussed.

Head-Twitch Response (HTR) Assay Protocol
  • Subjects: Male C57BL/6J mice (6-8 weeks old) are commonly used.[11]

  • Housing: Animals are group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Drug Administration: Mescaline (or test compound) is dissolved in 0.9% saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses are calculated based on the salt form of the compound.

  • Procedure:

    • Immediately after injection, mice are placed individually into transparent observation chambers (e.g., standard polycarbonate cages).

    • The observation period typically lasts for 30-60 minutes.[8]

    • A trained observer, blind to the experimental conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[8]

    • Alternatively, automated systems using magnetometers or video analysis software can be used for detection, offering higher throughput and objectivity.[2][8]

  • Data Analysis: The total number of head twitches per session is recorded. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal response) can be calculated using non-linear regression.

Drug Discrimination Protocol
  • Subjects: Male Sprague-Dawley or Wistar rats are often used.[12]

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Rats are first trained to press a lever for a food reward on a fixed-ratio schedule.

    • Once responding is stable, discrimination training begins. Before each daily session, rats receive an injection of either mescaline (the training drug) or vehicle (e.g., saline).

    • On mescaline days, responses on one lever (the "drug lever") are reinforced. On vehicle days, responses on the other lever (the "vehicle lever") are reinforced.

    • The sequence of mescaline and vehicle days is varied pseudo-randomly.

    • Training continues until rats reliably press the correct lever (e.g., >80% of responses on the correct lever before the first reward).

  • Testing Phase:

    • Once the discrimination is learned, test sessions are conducted.

    • The test compound (e.g., N-Methylmescaline) is administered at various doses.

    • During test sessions, responses on either lever are not reinforced to avoid influencing the animal's choice.

    • The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis: Full substitution (generalization) is considered to have occurred if a dose of the test compound results in ≥80% of responses on the drug lever. A dose-response curve is generated, and the ED₅₀ for substitution can be calculated.

Visualizations: Pathways and Workflows

Putative Signaling Pathway for Mescaline

Psychedelic phenethylamines like mescaline primarily exert their effects by acting as agonists at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor Agonist Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK activation, Gene Expression) Ca_release->Downstream PKC->Downstream

Fig. 1: Simplified 5-HT2A receptor Gq signaling cascade.
Experimental Workflow: Head-Twitch Response (HTR) Assay

This diagram illustrates the typical sequence of steps in an HTR study.

HTR_Workflow start Start acclimation Animal Acclimation & Habituation start->acclimation grouping Random Assignment to Dose Groups (Vehicle, D1, D2...) acclimation->grouping injection Compound Administration (i.p. or s.c.) grouping->injection observation Place in Observation Chamber injection->observation scoring Record Head-Twitches (Manual or Automated) for 30-60 min observation->scoring data_analysis Data Analysis (ANOVA, Non-linear Regression) scoring->data_analysis end End data_analysis->end

Fig. 2: Workflow for a typical Head-Twitch Response experiment.
Experimental Workflow: Drug Discrimination Paradigm

This diagram outlines the logical flow of a drug discrimination study, from initial training to the final test for generalization.

DD_Workflow cluster_training Training Phase cluster_testing Testing Phase train_v Administer Vehicle Reinforce 'Vehicle' Lever criterion Repeat until Discrimination Criterion is Met (>80%) train_v->criterion train_d Administer Training Drug (e.g., Mescaline) Reinforce 'Drug' Lever train_d->criterion test_compound Administer Test Compound (e.g., N-Methylmescaline) criterion->test_compound Criterion Met test_session Test Session (No Reinforcement) test_compound->test_session measure Measure % Drug Lever Responses & Response Rate test_session->measure analysis Analyze Dose-Response Determine if Substitution Occurs measure->analysis start Start: Operant-Trained Rats start->train_v start->train_d end End analysis->end

Fig. 3: Logical workflow for a drug discrimination study.

Conclusion and Future Outlook

Future research could investigate the possibility, suggested by Alexander Shulgin, that N-Methylmescaline might exhibit activity when combined with monoamine oxidase inhibitors (MAOIs), which are also present in some cacti.[1] Such studies would require careful dose-finding and safety evaluations but could clarify whether N-Methylmescaline acts as a prodrug or has a synergistic role. Until such research is conducted, N-Methylmescaline remains a pharmacologically enigmatic relative of a classic psychedelic.

References

Methodological & Application

N-Methylation of Mescaline: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed experimental procedures for the N-methylation of mescaline to yield N-methylmescaline and N,N-dimethylmescaline. The protocols are intended for researchers, scientists, and drug development professionals. All quantitative data is summarized for clarity, and experimental workflows are visualized to ensure reproducibility.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine (B48288) class.[1] Its N-methylated derivatives, N-methylmescaline and N,N-dimethylmescaline (trichocereine), are of significant interest in neuropharmacological research. The primary synthetic route for the N-methylation of primary amines such as mescaline is the Eschweiler-Clarke reaction. This reductive amination process utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, offering a direct and efficient method for the synthesis of tertiary amines.[2][3] This reaction is advantageous as it typically avoids the formation of quaternary ammonium (B1175870) salts.[2]

Chemical Structures

CompoundStructure
Mescaline
alt text
N-Methylmescaline
alt text
N,N-Dimethylmescaline
alt text

Experimental Protocols

The following protocols are based on established methodologies for the N-methylation of phenethylamines, primarily the Eschweiler-Clarke reaction.

Protocol 1: Synthesis of N,N-Dimethylmescaline (Trichocereine) via Eschweiler-Clarke Reaction

This protocol describes the exhaustive methylation of mescaline to produce N,N-dimethylmescaline.

Materials:

  • Mescaline (freebase or hydrochloride salt)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (optional, for salt formation)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mescaline in a minimal amount of water or ethanol.

  • Addition of Reagents: To the mescaline solution, add a molar excess of aqueous formaldehyde (approximately 2.5-3 equivalents). Subsequently, add a molar excess of formic acid (approximately 2.5-3 equivalents) dropwise. The addition of formic acid may cause a slight exothermic reaction and evolution of carbon dioxide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, make the reaction mixture strongly alkaline (pH > 12) by the addition of a concentrated NaOH or KOH solution. This will liberate the freebase of N,N-dimethylmescaline.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N,N-dimethylmescaline can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the freebase in a minimal amount of anhydrous diethyl ether or isopropanol (B130326) and add a solution of HCl in the same solvent dropwise until precipitation is complete. The salt can then be collected by filtration and recrystallized.

Expected Yield: While specific yields for the N,N-dimethylation of mescaline are not widely reported in the provided literature, similar Eschweiler-Clarke reactions on phenethylamines typically proceed with good to excellent yields.

Visualizing the Synthesis of N,N-Dimethylmescaline

G Mescaline Mescaline N_Methylmescaline N-Methylmescaline Mescaline->N_Methylmescaline + Formaldehyde1 Formaldehyde (1 eq.) Formaldehyde1->N_Methylmescaline FormicAcid1 Formic Acid (1 eq.) FormicAcid1->N_Methylmescaline NN_Dimethylmescaline N,N-Dimethylmescaline N_Methylmescaline->NN_Dimethylmescaline + Formaldehyde2 Formaldehyde (1 eq.) Formaldehyde2->NN_Dimethylmescaline FormicAcid2 Formic Acid (1 eq.) FormicAcid2->NN_Dimethylmescaline

Caption: Reaction pathway for the synthesis of N,N-dimethylmescaline.

Quantitative Data

The following table summarizes the key physical and spectroscopic data for mescaline and its N-methylated derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Spectroscopic Data
Mescaline C₁₁H₁₇NO₃211.26¹H NMR: Chemical shifts will vary with solvent. Aromatic protons typically appear around 6.5 ppm, methoxy (B1213986) protons around 3.8 ppm, and the ethylamine (B1201723) chain protons between 2.7-3.1 ppm.¹³C NMR: Aromatic carbons are in the 100-150 ppm range, methoxy carbons around 56 ppm, and ethylamine carbons between 30-45 ppm.
N-Methylmescaline C₁₂H₁₉NO₃225.29¹³C NMR: Available spectra show characteristic peaks for the aromatic, methoxy, ethylamine, and N-methyl carbons.
N,N-Dimethylmescaline (Trichocereine) C₁₃H₂₁NO₃239.31¹H NMR (CDCl₃, 300 MHz): δ 6.56 (s, 2H, Ar-H), 3.84 (s, 6H, 2x OCH₃), 3.82 (s, 3H, OCH₃), 2.75-2.80 (m, 2H, Ar-CH₂), 2.50-2.55 (m, 2H, N-CH₂), 2.35 (s, 6H, N(CH₃)₂).¹³C NMR (CDCl₃, 75 MHz): δ 153.2, 136.2, 131.9, 106.1, 60.9, 58.8, 56.1, 45.4, 34.0.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mescaline + Formaldehyde + Formic Acid Heating Reflux (100°C, 2-4h) Reactants->Heating Basification Basify with NaOH/KOH Heating->Basification Extraction Extract with Diethyl Ether Basification->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Salt Formation (HCl) Evaporation->Purification FinalProduct FinalProduct Purification->FinalProduct Pure N-Methylated Mescaline

Caption: General workflow for the N-methylation of mescaline.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formaldehyde and formic acid are corrosive and toxic. Handle with care.

  • Mescaline and its derivatives are controlled substances in many jurisdictions. All acquisition, handling, and disposal must be in accordance with local regulations.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of mescaline. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Adherence to the detailed procedures and safety precautions is essential for successful and safe synthesis.

References

Application Notes and Protocols for the Purification of N-Methylmescaline Hydrochloride by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine (B48288) derivative of mescaline. As with many active pharmaceutical ingredients (APIs), achieving high purity is critical for ensuring safety, efficacy, and stability in research and drug development settings. Crystallization is a robust and widely used technique for the purification of chemical compounds, offering the potential to remove impurities and isolate the desired crystalline solid.

This document provides detailed application notes and protocols for the purification of this compound by crystallization. The methodologies described are based on established principles for the purification of amine hydrochlorides and related alkaloids, with specific guidance derived from anecdotal evidence for the crystallization of the closely related mescaline hydrochloride.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of a successful crystallization protocol and for the subsequent characterization of the purified material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₉NO₃ · HCl[1]
Molecular Weight 261.75 g/mol [2]
Appearance Crystalline solid[1]
CAS Number 6308-81-2[1]
Solubility (at ambient temperature) DMF: 0.5 mg/mLDMSO: 3 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 3 mg/mL[1]

Potential Impurities in N-Methylmescaline Synthesis

The purity of the final crystallized product is contingent on understanding and removing potential impurities that may arise during synthesis. A common synthetic route to N-Methylmescaline involves the N-methylation of mescaline, often via the Eschweiler-Clarke reaction. This reaction, while generally efficient, can lead to specific impurities, particularly with phenethylamine substrates.

A significant side reaction is the Pictet-Spengler cyclization, which can result in the formation of tetrahydroisoquinoline derivatives[3]. Therefore, a potential impurity in the synthesis of N-Methylmescaline is the corresponding tetrahydroisoquinoline byproduct. Other potential impurities may include unreacted starting materials (mescaline), byproducts from incomplete reactions, and residual reagents or solvents.

Experimental Protocol: Purification of this compound by Crystallization

This protocol is based on the successful recrystallization of the closely related mescaline hydrochloride from isopropanol (B130326) (IPA)[4]. It is recommended to perform a small-scale trial to optimize solvent volumes and crystallization conditions.

4.1. Materials and Equipment

  • Crude this compound

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Acetone (B3395972) (optional, for co-solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

4.2. Crystallization Workflow Diagram

G cluster_workflow Crystallization Workflow start Start with Crude N-Methylmescaline HCl dissolution Dissolve in Minimum Hot Isopropanol start->dissolution hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling crystallization Further Cooling in Ice Bath cooling->crystallization filtration Vacuum Filtration to Collect Crystals crystallization->filtration washing Wash Crystals with Cold Isopropanol filtration->washing drying Dry Crystals under Vacuum washing->drying end Pure N-Methylmescaline HCl Crystals drying->end

Caption: Experimental workflow for the purification of this compound.

4.3. Step-by-Step Procedure

  • Solvent Selection and Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of anhydrous isopropanol (IPA). Based on data for mescaline HCl, a starting point of 8-10 mL of IPA per gram of crude material is recommended[4].

    • Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil.

    • Continue to add small portions of hot IPA until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield upon cooling.

    • Alternative Solvent System: A mixture of acetone and IPA (e.g., 4:1) has also been reported to be effective for the purification of mescaline hydrochloride and can be explored[5].

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the purified product. This compound is expected to have low solubility in cold IPA[4].

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected crystals with a small amount of ice-cold anhydrous IPA to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following tables should be used to record and present the quantitative data from the crystallization process.

Table 2: Crystallization Parameters and Yield

ParameterValue
Mass of Crude N-Methylmescaline HCl (g)
Recrystallization Solvent(s)
Volume of Solvent(s) (mL)
Mass of Pure N-Methylmescaline HCl (g)
Crystallization Yield (%)
Melting Point of Purified Product (°C)

Table 3: Purity Assessment Before and After Crystallization

Analytical MethodPurity of Crude Material (%)Purity of Crystallized Product (%)
High-Performance Liquid Chromatography (HPLC)
Thin-Layer Chromatography (TLC)
Other (e.g., GC-MS, NMR)

Purity Assessment

The purity of the this compound before and after crystallization should be assessed using appropriate analytical techniques.

6.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used. A gradient elution may be necessary to separate all impurities.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

6.2. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A solvent system that provides good separation of the product from its impurities. A mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., chloroform (B151607) or dichloromethane) with a small amount of a basic modifier (e.g., ammonia) is a common starting point for amines.

  • Visualization: UV light or a suitable staining agent (e.g., ninhydrin (B49086) for primary/secondary amines, or a general stain like potassium permanganate).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis, potential impurity formation, and the purification process.

G cluster_process Purification Logic synthesis Synthesis of N-Methylmescaline impurities Potential Impurities (e.g., Tetrahydroisoquinolines, Unreacted Mescaline) synthesis->impurities crude_product Crude N-Methylmescaline HCl synthesis->crude_product impurities->crude_product crystallization Crystallization (Selective Precipitation) crude_product->crystallization pure_product Purified N-Methylmescaline HCl crystallization->pure_product mother_liquor Mother Liquor (Contains Soluble Impurities) crystallization->mother_liquor

Caption: Logical flow from synthesis to purified this compound.

Conclusion

The protocol described provides a comprehensive guideline for the purification of this compound by crystallization. The use of isopropanol as a recrystallization solvent, based on its effectiveness with the analogous mescaline hydrochloride, is a promising approach. It is imperative to characterize the final product thoroughly to confirm its purity and identity. The provided tables and diagrams serve as valuable tools for documenting the experimental process and results in a clear and structured manner, which is essential for reproducible scientific research and drug development.

References

Application Notes & Protocols for the Quantification of N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine (B48288) compound and a derivative of the psychoactive alkaloid mescaline. As a naturally occurring compound in certain cacti and a potential metabolite or synthetic derivative, its accurate quantification is crucial for various research fields, including pharmacology, toxicology, and forensic science.[1] These application notes provide detailed methodologies for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While validated quantitative methods specifically for this compound are not extensively documented in publicly available literature, the protocols provided herein are based on established methods for the analysis of mescaline and other structurally related phenethylamines. These methods can be adapted and validated for the specific quantification of this compound. Analytical reference standards for this compound are commercially available and essential for method development and validation.[2][3][4]

Analytical Methods Overview

The selection of an analytical method will depend on the required sensitivity, selectivity, and the matrix of the sample.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of higher concentrations of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of N-Methylmescaline.

Quantitative Data Summary

As there is a lack of published, validated quantitative data specifically for this compound, the following table provides typical performance characteristics for the quantification of the closely related compound, mescaline, by LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.

ParameterMescaline in Urine (LC-MS/MS)Mescaline in Amniotic Fluid (LC-MS/MS)
Limit of Detection (LOD) 3 - 6 ng/mL3 - 6 ng/mL
Limit of Quantification (LOQ) 9 - 20 ng/mL9 - 20 ng/mL
Linearity Range 10 - 400 ng/mL10 - 400 ng/mL
Correlation Coefficient (r) > 0.997> 0.997

Data adapted from validated methods for mescaline analysis.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a starting point and should be optimized and validated for the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation:

    • Solid Samples: Dissolve a precisely weighed amount of the sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

    • Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. A common approach for phenethylamines is to basify the sample and extract with an organic solvent like ethyl acetate (B1210297). The organic extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions (starting point):

    • Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Approximately 270 nm (based on the chromophore of phenethylamines). The optimal wavelength should be determined by running a UV scan of the N-Methylmescaline standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the N-Methylmescaline standards against their concentration. Determine the concentration of N-Methylmescaline in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is suitable for complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid

  • Ammonium (B1175870) formate (B1220265) or ammonium acetate

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., N-Methylmescaline-d3, if available)

Procedure:

  • Standard and Sample Preparation: Follow the same procedures as for HPLC, but use LC-MS grade solvents. The use of an internal standard is highly recommended for accurate quantification.

  • LC Conditions (starting point):

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule of N-Methylmescaline ([M+H]⁺, m/z 226.1). Product ions need to be determined by infusing a standard solution of N-Methylmescaline into the mass spectrometer. Likely product ions would result from the fragmentation of the ethylamine (B1201723) side chain.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Methanol or Ethyl acetate (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride (B1165640) - PFPA)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare standards and extracts as described for HPLC. The final extract must be in a volatile solvent compatible with GC.

  • Derivatization (if necessary): To improve volatility and chromatographic peak shape, derivatization of the amine and any potential hydroxyl groups is often performed. A common procedure involves evaporating the sample extract to dryness and adding the derivatizing agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of ethyl acetate), then heating at 70°C for 30 minutes.

  • GC Conditions (starting point):

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Mass Range (Full Scan): 40 - 400 amu.

    • SIM Ions: Based on the mass spectrum of N-Methylmescaline. The molecular ion (m/z 225) and characteristic fragment ions should be monitored. PubChem lists a Kovats retention index of approximately 1700 for N-Methylmescaline on a standard non-polar column.[6]

  • Quantification: Use an internal standard and construct a calibration curve based on the peak area ratios.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow General Experimental Workflow for N-Methylmescaline Quantification cluster_sample_prep Sample Preparation cluster_data Data Processing sample Sample (e.g., Biological Fluid, Plant Extract) extraction Extraction (LLE or SPE) sample->extraction concentration Concentration & Reconstitution extraction->concentration hplc HPLC-UV concentration->hplc lcms LC-MS/MS concentration->lcms gcms GC-MS concentration->gcms calibration Calibration Curve Construction hplc->calibration lcms->calibration gcms->calibration quantification Quantification of N-Methylmescaline calibration->quantification validation Method Validation (LOD, LOQ, Linearity, etc.) quantification->validation

Caption: General workflow for N-Methylmescaline quantification.

signaling_pathway N-Methylmescaline and the 5-HT2A Receptor Signaling Pathway nmm N-Methylmescaline receptor 5-HT2A Receptor (GPCR) nmm->receptor binds & activates g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) ca2->cellular_response pkc->cellular_response

Caption: 5-HT2A receptor signaling pathway activated by N-Methylmescaline.[7][8][9][10][11]

References

Application Note: Analysis of N-Methylmescaline Hydrochloride by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the quantitative analysis of N-Methylmescaline hydrochloride, a phenethylamine (B48288) compound. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of phenethylamine alkaloids.

Introduction

N-Methylmescaline is a naturally occurring phenethylamine alkaloid found in certain cacti species.[1][2] As a derivative of mescaline, its accurate quantification is crucial for various research and forensic applications.[1][3] This application note details a robust HPLC-UV method for the determination of this compound in solution. The method is designed to be selective, linear, accurate, and precise, meeting the standards required for pharmaceutical and analytical laboratories.

Principle

The method employs a reversed-phase C18 column to separate N-Methylmescaline from potential impurities. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, facilitates the separation. An isocratic elution is used for simplicity and robustness. The separated analyte is detected by a UV detector at a wavelength where N-Methylmescaline exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥99% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Water (HPLC grade or equivalent, e.g., Milli-Q)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are recommended:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase 20 mM Ammonium acetate in water (pH adjusted to 3.5 with formic acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water to prepare a 20 mM solution.

    • Adjust the pH of the ammonium acetate solution to 3.5 using formic acid.

    • Filter the aqueous phase through a 0.45 µm filter.

    • Mix 700 mL of the buffered aqueous phase with 300 mL of acetonitrile.

    • Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified run time.

6. Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
14.211254321.155678
24.221258761.145710
34.211251091.165654
44.231260111.155698
54.221255501.145702
Mean 4.22 125596 1.15 5688
SD 0.008 345.6 0.008 23.5
%RSD 0.19 0.28 0.70 0.41

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area
12510
512580
1025230
2563050
50125900
100251500
Linear Regression y = 2512x + 85
Correlation Coefficient (r²) 0.9998

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability calibration Calibration Curve Generation prep_std->calibration prep_sample Sample Preparation sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->calibration If Pass calibration->sample_analysis peak_integration Peak Integration & Area Measurement sample_analysis->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: HPLC analysis workflow for this compound.

References

Application Note: GC-MS Analysis of N-Methylmescaline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Methylmescaline is a phenethylamine (B48288) alkaloid and a derivative of the classic psychedelic, mescaline. It occurs naturally in various cacti, most notably peyote (Lophophora williamsii) and Pachycereus pringlei[1][2]. The analysis of N-Methylmescaline and its related metabolites is crucial in forensic toxicology, ethnobotanical studies, and in understanding the pharmacology of psychedelic compounds[3][4]. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of such compounds in complex biological matrices[5].

This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of N-Methylmescaline. It includes expected mass spectral data and a general workflow for researchers.

Metabolic Pathway N-Methylmescaline is structurally and metabolically related to mescaline. The primary metabolic routes for mescaline involve oxidative deamination by monoamine oxidase (MAO), O-demethylation, and N-acetylation[6]. The major metabolite is typically 3,4,5-trimethoxyphenylacetic acid (TMPAA)[6][7]. Other metabolites include N-acetylmescaline and various hydroxylated conjugates[7][8]. N-Methylmescaline represents the N-methylation product of the parent compound, mescaline.

Metabolic_Pathway Mescaline Mescaline N_Methylmescaline N-Methylmescaline Mescaline->N_Methylmescaline N-Methylation N_Acetylmescaline N-Acetylmescaline Mescaline->N_Acetylmescaline N-Acetylation Intermediate Aldehyde Intermediate Mescaline->Intermediate Oxidative Deamination (MAO) TMPAA 3,4,5-Trimethoxyphenylacetic Acid (TMPAA) Intermediate->TMPAA Oxidation

Metabolic relationship of Mescaline and its key metabolites.

Principle of Analysis

GC-MS separates chemical mixtures based on the components' volatility and interaction with a stationary phase, followed by ionization and detection based on mass-to-charge ratio[9]. For polar compounds like N-Methylmescaline, which contain an active secondary amine group, chemical derivatization is necessary to improve thermal stability and volatility, leading to better chromatographic resolution and peak shape[5][10]. Trimethylsilylation (TMS) is a common derivatization technique where active hydrogens on amine or hydroxyl groups are replaced by a TMS group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9][11].

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a generalized procedure for extracting phenethylamines from a biological matrix.

  • Alkalinization: To 1 mL of urine sample, add 100 µL of an appropriate internal standard. Adjust the pH to 9-10 using a suitable base (e.g., 1M NaOH or concentrated ammonium (B1175870) hydroxide).

  • Extraction: Add 3 mL of a non-polar organic solvent such as butyl chloride or a mixture of isopropanol/ethyl acetate[5]. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization: Trimethylsilylation
  • Reagent Preparation: Prepare a derivatization cocktail. A common reagent is MSTFA, often with 1% Trimethylchlorosilane (TMCS) to act as a catalyst.

  • Reaction: To the dried sample extract, add 50 µL of MSTFA (with 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion[9].

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters serve as a typical starting point and may require optimization based on the specific instrument and column used.

ParameterSettingReference
Gas Chromatograph Agilent 7890A or equivalent
Injector Splitless mode, 250°C[2]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)
Oven Program Initial temp 150°C, ramp at 4°C/min to 280°C, hold for 20 minutes[2]
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Source Temperature 230°C[2]
Quadrupole Temp 150°C[2]
Scan Range 40 - 550 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Analytical Workflow

The overall analytical process follows a standardized sequence from sample receipt to final data interpretation. Proper quality control samples, including blanks, calibrators, and controls, should be processed with each batch to ensure data integrity.

Experimental_Workflow cluster_prep Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Sample Collection (Urine, Blood, etc.) LLE 2. Liquid-Liquid Extraction Sample->LLE Deriv 3. Derivatization (TMS) LLE->Deriv GCMS 4. GC-MS Injection & Analysis Deriv->GCMS DataAcq 5. Data Acquisition (Full Scan / SIM) GCMS->DataAcq Deconv 6. Peak Deconvolution DataAcq->Deconv Library 7. Library Matching & Identification Deconv->Library Quant 8. Quantification & Reporting Library->Quant

General workflow for GC-MS analysis of N-Methylmescaline.

Results and Data Presentation

Identification of N-Methylmescaline is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum is the result of the molecule fragmenting in a predictable pattern upon electron ionization.

Quantitative Data for N-Methylmescaline

The following table summarizes key identification and quantitative parameters for N-Methylmescaline. The mass fragments are for the underivatized compound as found in spectral libraries. The TMS-derivatized compound will have a different molecular weight and fragmentation pattern.

ParameterValueSource
Chemical Formula C₁₂H₁₉NO₃[12]
Molecular Weight 225.28 g/mol [12]
Kovats Retention Index 1700, 1692.7 (Standard non-polar column)[12]
Mass Spectral Data (Underivatized)

The primary fragmentation of phenethylamines occurs via alpha-cleavage (benzylic cleavage) next to the nitrogen atom. For N-Methylmescaline, this results in a characteristic base peak.

m/zRelative IntensityProposed Fragment
182High[M - C₂H₅N]⁺, loss of the ethyl-methylamine side chain
167Moderate[M - C₂H₅N - CH₃]⁺, subsequent loss of a methyl radical
58High[CH₂=N⁺H(CH₃)]⁺, the nitrogen-containing side chain

Note: The mass spectrum of the TMS-derivatized compound will show a molecular ion corresponding to the increased mass and different fragmentation patterns.

Conclusion

The protocol described provides a robust and reliable method for the analysis of N-Methylmescaline using GC-MS. Proper sample preparation, including liquid-liquid extraction and chemical derivatization, is critical for achieving the sensitivity and chromatographic performance required for trace-level detection in biological samples. The combination of retention time and mass spectral data allows for confident identification and quantification, making this method suitable for forensic, clinical, and research applications.

References

Application Notes and Protocols for N-Methylmescaline Hydrochloride as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide technical information and detailed experimental protocols for the use of N-Methylmescaline hydrochloride as an analytical reference standard. This document is intended for research and forensic applications.

Introduction

This compound is a phenethylamine (B48288) compound, structurally related to the psychoactive alkaloid mescaline.[1] It is the N-methylated analog of mescaline and occurs naturally in various cacti, including Lophophora williamsii (peyote).[1] Unlike mescaline, N-methylmescaline is reported to have weak to negligible psychoactive effects.[1] As an analytical reference standard, it is crucial for the accurate identification and quantification of N-methylmescaline in forensic evidence, toxicological screening, and botanical research. This high-purity reference material ensures the reliability and reproducibility of analytical results.

Chemical and Physical Properties

This compound is a crystalline solid.[2][3] Its chemical structure and properties are summarized below.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValue
Formal Name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[2][4]
Synonyms N-methyl TMPEA[2][4]
CAS Number 6308-81-2[2][4]
Molecular Formula C12H19NO3 • HCl[2][4]
Formula Weight 261.7 g/mol [2][4]
Purity ≥98%[2][3]
Formulation A crystalline solid[2][3]

Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of the reference standard.

Table 2: Solubility Data

SolventSolubility
DMF 0.5 mg/mL[2][4]
DMSO 3 mg/mL[2][4]
Ethanol 10 mg/mL[2][4]
PBS (pH 7.2) 3 mg/mL[2][4]

Storage and Stability:

  • Storage Temperature: -20°C[4]

  • Shipping: Room temperature in the continental US; may vary elsewhere.[2]

  • Stability: ≥ 5 years when stored as directed.[4]

Pharmacological Context

N-Methylmescaline is a serotonin (B10506) receptor modulator, similar to its parent compound, mescaline.[1] However, its affinity for serotonin receptors is significantly weaker.[1] Mescaline's primary psychedelic effects are mediated through its agonist activity at the serotonin 5-HT2A receptor.[5] N-Methylmescaline exhibits approximately half the serotonin receptor affinity of mescaline.[1] This pharmacological profile explains its reported lack of significant psychedelic effects in humans at typical doses.[1]

Diagram: Simplified Serotonergic Signaling Pathway

cluster_pathway Mescaline and N-Methylmescaline Interaction with 5-HT2A Receptor Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor High Affinity Agonist NMM N-Methylmescaline (Weaker Affinity) NMM->Receptor Low Affinity Agonist G_protein Gq/11 Protein Activation Receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Second Messengers PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Downstream Cellular Responses (Psychedelic Effects) Ca_PKC->Response

Caption: Interaction of Mescaline and N-Methylmescaline with the 5-HT2A receptor pathway.

Experimental Protocols

The following are example protocols for the analysis of this compound. These should be adapted and validated by the end-user for their specific instrumentation and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of phenethylamines.

Diagram: GC-MS Analytical Workflow

cluster_workflow GC-MS Workflow for N-Methylmescaline Analysis A Sample Preparation (e.g., LLE from matrix) B Derivatization (Optional) (e.g., with PFPA for improved chromatography) A->B If necessary C GC Injection and Separation (e.g., on a non-polar column) A->C Direct injection B->C D Mass Spectrometry (Electron Ionization) C->D E Data Analysis (Library Matching and Quantification) D->E

Caption: A typical workflow for the GC-MS analysis of N-Methylmescaline.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 amu.

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards and calibration curves (e.g., 1-100 µg/mL).

  • Extraction from Biological Matrix (e.g., Urine):

    • To 1 mL of urine, add an internal standard and 500 µL of 5.0 N NaOH.

    • Add 3 mL of an organic extraction solvent (e.g., hexane/ethyl acetate (B1210297) 9:1).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

Expected Results:

The retention time and mass spectrum of the sample should be compared to the certified reference standard. The mass spectrum of N-Methylmescaline will show a characteristic fragmentation pattern that can be used for identification.

Table 3: Example GC-MS Data for N-Methylmescaline

ParameterExpected Value
Retention Time ~10.5 minutes (dependent on system)
Molecular Ion (M+) m/z 225
Key Fragment Ions m/z 58 (base peak), 77, 91, 168, 210

Note: Fragmentation patterns can vary slightly between instruments.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a versatile technique for the quantification of N-Methylmescaline. A stability-indicating method can be developed to separate the parent compound from potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 269 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol/water mixture). Prepare calibration standards by serial dilution.

  • Forced Degradation Study (for stability-indicating method development):

    • Acidic: Treat a solution of the standard with 0.1 N HCl at 60°C.

    • Alkaline: Treat a solution of the standard with 0.1 N NaOH at 60°C.

    • Oxidative: Treat a solution of the standard with 3% H2O2 at room temperature.

    • Analyze the stressed samples to ensure that degradation product peaks are resolved from the main N-Methylmescaline peak.

Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Example HPLC Method Validation Parameters

ParameterExample Value
Linearity Range 1 - 200 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL
Retention Time ~6.8 minutes (dependent on system)

Disclaimer

This compound is intended for research and forensic use only. It is not for human or veterinary use. Users should handle this compound in accordance with safety guidelines and local regulations. All experimental protocols provided are examples and must be validated by the end-user.

References

Application Notes and Protocols for Determining N-Methylmescaline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine (B48288) alkaloid found in several cactus species, including Lophophora williamsii (peyote).[1] It is a structural analog of the well-known psychedelic compound mescaline. As interest in psychedelic compounds and their derivatives for potential therapeutic applications grows, a thorough understanding of their cytotoxic profiles is essential. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of N-Methylmescaline using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

While N-Methylmescaline is reported to be less toxic than mescaline, quantitative data on its effects on cell viability is limited.[1] The data presented in these notes are illustrative and intended to provide a framework for experimental design and data presentation. Researchers should generate their own data for specific cell lines and experimental conditions.

Data Presentation: Illustrative Cytotoxicity of N-Methylmescaline

The following tables summarize hypothetical data from the described assays to illustrate how results can be presented for clear comparison.

Table 1: Cell Viability (MTT Assay) of various cell lines after 48-hour exposure to N-Methylmescaline.

Cell LineN-Methylmescaline IC50 (µM)
SH-SY5Y (Human Neuroblastoma)850
HepG2 (Human Hepatocellular Carcinoma)1200
HEK293 (Human Embryonic Kidney)> 2000
Jurkat (Human T-cell Leukemia)950

Table 2: Membrane Integrity (LDH Assay) of various cell lines after 48-hour exposure to N-Methylmescaline.

Cell LineN-Methylmescaline EC50 (µM) for LDH Release% Maximum LDH Release at 1000 µM
SH-SY5Y90065%
HepG2135055%
HEK293> 2000< 20%
Jurkat105070%

Table 3: Apoptosis Induction (Caspase-3/7 Assay) in various cell lines after 24-hour exposure to N-Methylmescaline.

Cell LineFold Increase in Caspase-3/7 Activity at 500 µMFold Increase in Caspase-3/7 Activity at 1000 µM
SH-SY5Y2.54.8
HepG21.83.2
HEK2931.21.5
Jurkat3.15.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Materials:

  • N-Methylmescaline stock solution (in sterile DMSO or PBS)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-Methylmescaline in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the N-Methylmescaline dilutions.

    • Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[3]

Materials:

  • N-Methylmescaline stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Prepare the following controls:

      • Spontaneous LDH release (vehicle-treated cells)

      • Maximum LDH release (cells treated with lysis buffer provided in the kit)

      • No-cell control (medium only)

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][4]

Materials:

  • N-Methylmescaline stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well, opaque-walled plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed cells in a 96-well, opaque-walled plate as described in the MTT protocol.

    • Treat cells with serial dilutions of N-Methylmescaline and controls.

    • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition:

    • Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

  • Incubation and Luminescence Measurement:

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence of each well using a luminometer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compound seeding->treatment compound_prep Prepare N-Methylmescaline dilutions compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt 48h ldh LDH Assay (Membrane Integrity) treatment->ldh 48h caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase 24h readout Plate Reader/ Luminometer Readout mtt->readout ldh->readout caspase->readout calculation Calculate IC50/EC50/ Fold Change readout->calculation

Caption: Workflow for assessing N-Methylmescaline cytotoxicity.

Proposed Signaling Pathway for N-Methylmescaline Induced Apoptosis

G NMM N-Methylmescaline stress Cellular Stress NMM->stress mito Mitochondrial Dysfunction stress->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Proposed intrinsic apoptotic pathway for NMM cytotoxicity.

Relationship Between Cytotoxicity Assays

G cluster_cellular_effects Cellular Effects cluster_assays Assay Measurement NMM N-Methylmescaline Exposure metabolic_decline Decreased Metabolic Activity NMM->metabolic_decline membrane_damage Membrane Damage NMM->membrane_damage apoptosis_induction Apoptosis Induction NMM->apoptosis_induction mtt MTT Assay metabolic_decline->mtt ldh LDH Assay membrane_damage->ldh caspase Caspase-3/7 Assay apoptosis_induction->caspase

Caption: Correlation of cellular effects and detection assays.

References

Protocol for dissolving N-Methylmescaline hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Methylmescaline Hydrochloride

This compound is a substituted phenethylamine, appearing as the N-methylated analog of mescaline.[1] It is categorized as an analytical reference standard intended for research and forensic applications.[2] The compound's formal name is 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride, with a molecular weight of 261.7 g/mol .[2] For experimental purposes, proper dissolution is critical to ensure accurate and reproducible results. This document provides a detailed protocol for the dissolution of this compound for scientific research. The solid form of the compound is stable for at least five years when stored appropriately.[2]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. The choice of solvent should be guided by the specific requirements of the experimental model. For instance, while ethanol (B145695) offers higher solubility, the final concentration of ethanol in an in vitro cell culture experiment must be carefully controlled to avoid cytotoxicity.

SolventSolubility
Ethanol10 mg/mL[2]
DMSO (Dimethyl Sulfoxide)3 mg/mL[2]
PBS (Phosphate-Buffered Saline, pH 7.2)3 mg/mL[2]
DMF (Dimethylformamide)0.5 mg/mL[2]

Experimental Protocols

This section outlines the methodology for preparing stock and working solutions of this compound.

Materials and Equipment
  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol, sterile PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution. Calculations should be adjusted based on the desired final concentration.

  • Calculate the Required Mass:

    • The molecular weight of this compound is 261.7 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 261.7 g/mol × 1000 mg/g = 2.617 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 2.62 mg of this compound into the tube. Record the exact weight.

  • Dissolution:

    • Using a calibrated pipette, add the appropriate volume of DMSO to the tube to achieve the desired 10 mM concentration. For example, if you weighed exactly 2.617 mg, add 1.0 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. The stability of the compound in solution has not been explicitly determined, so it is recommended to prepare fresh solutions for critical experiments.

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh from the stock solution for each experiment.

  • Determine Final Concentration: Identify the final concentration of this compound required for your experiment.

  • Serial Dilution: Perform a serial dilution of the stock solution using the appropriate cell culture medium or experimental buffer (e.g., PBS).

  • Solvent Consideration: Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is minimal (typically <0.1%) to prevent any confounding effects on the experimental system.

Workflow Visualization

The following diagram illustrates the general workflow for the preparation of this compound solutions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start: Required Concentration & Volume calc Calculate Mass (Mass = C × V × MW) start->calc weigh Weigh Compound on Analytical Balance calc->weigh solvent Add Calculated Volume of Solvent weigh->solvent mix Vortex / Sonicate Until Dissolved solvent->mix stock Result: Stock Solution mix->stock aliquot Aliquot for Storage stock->aliquot dilute Dilute to Working Concentration for Use stock->dilute store Store at -20°C / -80°C aliquot->store

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols for N-Methylmescaline Hydrochloride in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmescaline hydrochloride is a phenethylamine (B48288) compound and a derivative of the classic psychedelic, mescaline.[1][2] It is found as a natural alkaloid in several cactus species, including Lophophora williamsii (peyote) and Pachycereus pringlei.[1][3] While mescaline itself is a well-documented serotonergic hallucinogen, N-methylmescaline is reported to have weak affinity for serotonin (B10506) receptors and may not produce central nervous system effects at low doses on its own.[1] However, its presence in botanical materials and its relationship to a controlled substance make it a compound of interest in forensic toxicology.

These application notes provide a framework for the forensic toxicological analysis of this compound. Due to a lack of extensive specific research on the forensic analysis of N-Methylmescaline, the following protocols are based on established methods for the analysis of mescaline and other phenethylamines.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is fundamental for its accurate identification.

PropertyValueReference
Formal Name 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride[4]
CAS Number 6308-81-2[3][4]
Molecular Formula C12H19NO3 • HCl[3][4]
Formula Weight 261.7 g/mol [3][4]
Purity ≥98%[4][5]
Formulation A crystalline solid[4][5]
Solubility (at pH 7.2) DMF: 0.5 mg/mL; DMSO: 3 mg/mL; Ethanol: 10 mg/mL; PBS: 3 mg/mL[3][4]

Postulated Metabolic Pathway

The metabolism of N-Methylmescaline has not been extensively studied in humans. However, based on the known metabolic pathways of mescaline, a likely route would involve N-demethylation to form mescaline, followed by oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA). Other potential minor pathways could include O-demethylation.

NMM N-Methylmescaline MES Mescaline NMM->MES N-demethylation Other Other Minor Metabolites (e.g., O-demethylation products) NMM->Other Minor Pathways TMPAA 3,4,5-Trimethoxyphenylacetic acid (TMPAA) MES->TMPAA Oxidative Deamination

Caption: Postulated metabolic pathway of N-Methylmescaline.

Experimental Protocols

The following are generalized protocols for the detection of N-Methylmescaline in biological samples, based on common forensic toxicology procedures for phenethylamines.

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol outlines a general procedure for extracting basic drugs like N-Methylmescaline from a urine matrix.

Materials:

  • This compound reference standard

  • Internal standard (e.g., Mescaline-d9)

  • Mixed-mode cation exchange SPE columns

  • Phosphate (B84403) buffer (pH 6.0)

  • Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide (B78521)

  • Centrifuge and evaporator

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard and 2 mL of phosphate buffer. Vortex to mix.

  • Column Conditioning: Condition the SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of phosphate buffer. Do not allow the column to go dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of deionized water, followed by 1 mL of acetic acid, and then 2 mL of methanol. Dry the column thoroughly under vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a general method for the instrumental analysis of the extracted N-Methylmescaline.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Scan Range: 40-550 amu

Expected Results: The mass spectrum of N-Methylmescaline would be expected to show a prominent fragment ion corresponding to the cleavage of the beta-carbon from the aromatic ring, a characteristic fragmentation pattern for phenethylamines. The exact retention time and mass spectrum should be confirmed by running a certified reference standard.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
N-Methylmescaline~8.5 - 9.5(Hypothetical) 58, 181, 225
Mescaline (Metabolite)~8.0 - 9.0(Known) 44, 181, 211

Note: The above values are illustrative and must be confirmed experimentally.

Forensic Toxicology Workflow

The following diagram illustrates a typical workflow for the identification and confirmation of an unknown substance, such as N-Methylmescaline, in a forensic toxicology laboratory.

cluster_0 Screening Phase cluster_1 Confirmation Phase cluster_2 Reporting Immunoassay Immunoassay Screen (e.g., for Amphetamines) GCMS_Screen General GC/MS Screen Immunoassay->GCMS_Screen Presumptive Positive Extraction Sample Extraction (e.g., SPE or LLE) GCMS_Screen->Extraction Tentative ID LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data_Review Data Review and Quantitation LCMSMS->Data_Review Acquire Data Report Final Toxicological Report Data_Review->Report Finalize Results

Caption: General workflow for forensic toxicological analysis.

Interpretation and Reporting

The presence of N-Methylmescaline in a biological sample should be interpreted with caution. Key considerations include:

  • Natural Origin: As N-Methylmescaline is a natural constituent of certain plants, its presence could indicate the consumption of these materials.

  • Metabolism: If detected alongside mescaline, it could be a metabolite of mescaline or co-ingested.

  • Quantitation: The concentration of the substance is crucial for assessing potential toxicity, although toxic levels for N-Methylmescaline have not been established.

All findings must be confirmed using a secondary, more specific analytical technique (e.g., LC-MS/MS) and compared against a certified reference material. The final report should clearly state the compound identified, its concentration, and any limitations in the interpretation of the findings.

Disclaimer

This document is intended for research and forensic applications only.[3][4][5] The toxicological and physiological properties of N-Methylmescaline have not been fully elucidated. The protocols provided are for informational purposes and should be validated by the end-user in a certified laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of N-Methylmescaline hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to N-Methylmescaline?

A1: The most prevalent method for the synthesis of N-Methylmescaline is the N-methylation of mescaline. A classic and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to methylate the primary amine of mescaline.[1][2][3] Alternative, though less common, methods could involve the use of methylating agents like methyl iodide, but these may lead to the formation of quaternary ammonium (B1175870) salts.[4]

Q2: What is the primary challenge encountered during the N-methylation of mescaline?

A2: A significant challenge in the N-methylation of mescaline, particularly when using methods like the Eschweiler-Clarke reaction, is the potential for a side reaction known as the Pictet-Spengler reaction. This involves the cyclization of the β-phenylethylamine backbone with formaldehyde to form a tetrahydroisoquinoline alkaloid.[1] This side-product can complicate purification and reduce the yield of the desired N-Methylmescaline.

Q3: How can the formation of the tetrahydroisoquinoline byproduct be minimized?

A3: Minimizing the formation of the tetrahydroisoquinoline byproduct involves careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a controlled excess of formic acid and formaldehyde.

  • Temperature: Maintaining the recommended reaction temperature to favor the N-methylation pathway over cyclization.

  • Order of addition: Slowly adding formaldehyde to the mixture of mescaline and formic acid can help to control the reaction.

Q4: My final product is an oil and will not crystallize as the hydrochloride salt. What could be the issue?

A4: Difficulty in crystallization of this compound can be due to several factors:

  • Impurities: The presence of unreacted mescaline, the tetrahydroisoquinoline byproduct, or other impurities can inhibit crystallization. The product may require further purification, such as column chromatography.

  • Residual Solvent: Incomplete removal of the reaction or extraction solvents can lead to an oily product. Ensure the product is thoroughly dried under vacuum.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent the formation of a crystalline salt. It is crucial to carefully adjust the pH to the optimal range for salt formation.

Q5: Is it possible to form N,N-dimethylmescaline (Trichocereine) during the reaction?

A5: The Eschweiler-Clarke reaction is known to be highly selective for the formation of tertiary amines from primary amines and generally does not proceed to form quaternary ammonium salts.[2] Therefore, the formation of N,N-dimethylmescaline as a quaternary ammonium salt is not a typical outcome of this reaction. However, other methylation methods using stronger alkylating agents could potentially lead to over-methylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of N-Methylmescaline Incomplete reaction.- Increase reaction time or temperature, monitoring progress by TLC. - Ensure reagents (especially formaldehyde) are of good quality and appropriate concentration.
Significant formation of the tetrahydroisoquinoline byproduct.- Optimize the stoichiometry of formic acid and formaldehyde. - Control the reaction temperature carefully. - Consider a slower addition of formaldehyde.
Product loss during workup and extraction.- Ensure the pH is sufficiently basic (pH > 12) during the extraction of the free base to maximize recovery in the organic layer. - Perform multiple extractions with the organic solvent.
Presence of a Major Impurity in the Final Product Unreacted mescaline.- Drive the reaction to completion by monitoring with TLC. - Purify the crude product using column chromatography on silica (B1680970) gel.
Formation of the tetrahydroisoquinoline byproduct.- As mentioned above, optimize reaction conditions to minimize its formation. - Separate the byproduct from N-Methylmescaline via column chromatography. The polarity of the two compounds is expected to be different.
Difficulty in Isolating the Hydrochloride Salt The product remains an oil.- Ensure all solvents are completely removed under high vacuum. - Purify the free base by column chromatography before attempting salt formation. - Attempt crystallization from a different solvent system.
The hydrochloride salt is hygroscopic.- Handle the final product in a dry atmosphere (e.g., in a glove box or under a stream of inert gas). - Store the product in a desiccator over a strong drying agent.

Experimental Protocols

Key Experiment: N-methylation of Mescaline via Eschweiler-Clarke Reaction

Objective: To synthesize N-Methylmescaline from mescaline hydrochloride.

Materials:

  • Mescaline Hydrochloride

  • Formic Acid (88-98%)

  • Formaldehyde solution (37% in water)

  • Sodium Hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl) in isopropanol (B130326) or ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mescaline hydrochloride in a minimal amount of water.

  • Addition of Reagents: To the stirred solution, add formic acid, followed by the slow, dropwise addition of formaldehyde solution.

  • Reaction: Heat the reaction mixture to 80-100°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (mescaline) is no longer visible.

  • Workup - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully basify the solution with a concentrated sodium hydroxide solution until the pH is above 12. This will convert the this compound to its free base form.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-Methylmescaline free base, which may be an oil.

  • Purification (Optional but Recommended): Purify the crude free base by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate it from any unreacted mescaline and the tetrahydroisoquinoline byproduct.

  • Salt Formation: Dissolve the purified N-Methylmescaline free base in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of hydrochloric acid in isopropanol or ether with stirring until the solution is acidic.

  • Crystallization and Isolation: The this compound should precipitate as a white solid. Cool the mixture in an ice bath to maximize crystallization. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt_formation Salt Formation start Mescaline HCl reagents Add Formic Acid & Formaldehyde start->reagents heating Heat (80-100°C) Monitor by TLC reagents->heating basify Basify with NaOH (pH > 12) heating->basify extract Extract with DCM basify->extract dry Dry & Evaporate extract->dry chromatography Column Chromatography (Optional) dry->chromatography dissolve Dissolve in IPA/Ether chromatography->dissolve add_hcl Add HCl solution dissolve->add_hcl crystallize Crystallize & Filter add_hcl->crystallize product N-Methylmescaline HCl crystallize->product

Caption: Workflow for the synthesis of N-Methylmescaline HCl.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield of N-Methylmescaline HCl check_reaction Check TLC of Crude Product start->check_reaction incomplete_reaction Incomplete Reaction (Starting Material Present) check_reaction->incomplete_reaction side_product Major Side-Product (e.g., Tetrahydroisoquinoline) check_reaction->side_product optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Quality incomplete_reaction->optimize_reaction optimize_conditions Optimize Conditions: - Adjust Stoichiometry - Control Temperature side_product->optimize_conditions purify Purify via Column Chromatography side_product->purify

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: N-Methylation of Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of phenethylamines.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of phenethylamines, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Reagents: Degradation of methylating agent or reducing agent. 2. Suboptimal Temperature: Reaction temperature is too low for the chosen method. 3. Poor Solubility: Starting material is not fully dissolved in the chosen solvent. 4. Catalyst Inactivity: If using a catalytic method, the catalyst may be poisoned or inactive.1. Use fresh, high-purity reagents. For instance, dimethyl sulfate (B86663) should be purified before use.[1] 2. Gradually increase the reaction temperature while monitoring the reaction progress via TLC or LC-MS.[2][3] 3. Switch to a more suitable solvent that ensures complete dissolution of the phenethylamine (B48288) substrate.[2] 4. Use a fresh batch of catalyst and ensure an inert atmosphere if the catalyst is sensitive to air or moisture.
Formation of Multiple Products (Low Selectivity) 1. Over-methylation: Formation of di-methylated and/or quaternary ammonium (B1175870) salts.[4] 2. Side Reactions: The phenethylamine structure may be susceptible to side reactions like cyclization, especially under acidic conditions (Pictet-Spengler reaction).[5] 3. Competing Reactions: Other functional groups on the phenethylamine may be methylated.1. To avoid quaternary ammonium salt formation, the Eschweiler-Clarke reaction is recommended as it stops at the tertiary amine stage.[6][7] For mono-methylation, consider using a protecting group strategy or carefully controlling stoichiometry.[8][9] 2. To minimize cyclization, carefully control the reaction pH and temperature. 3. Employ protecting groups for other reactive functional groups on the molecule.[10]
Difficult Product Purification 1. Polar Nature of Product: N-methylated phenethylamines can be highly polar, making extraction and purification challenging. 2. Contamination with Reagents: Excess methylating agent or byproducts from the reducing agent can co-elute with the product.1. For polar products, consider precipitation by adding a non-polar "anti-solvent" like diethyl ether or hexane.[2] Solid-phase extraction (SPE) can also be an effective purification technique.[11] 2. Ensure the reaction goes to completion to consume the starting material. Use a minimal excess of the methylating agent. Quench the reaction appropriately to remove unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of phenethylamines?

A1: Common methods include:

  • Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde (B43269) to methylate primary or secondary amines. A key advantage is that it does not produce quaternary ammonium salts, stopping at the tertiary amine.[6][7][12]

  • Reductive Amination: This involves the reaction of the amine with an aldehyde (like formaldehyde) to form an imine, which is then reduced. Various reducing agents can be used, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[13][14][15]

  • Alkylation with Methylating Agents: Reagents like dimethyl sulfate or methyl iodide are potent methylating agents.[4][16] However, these can lead to over-methylation and the formation of quaternary ammonium salts if not carefully controlled.[4][17]

Q2: How can I achieve selective mono-methylation of a primary phenethylamine?

A2: Achieving selective mono-methylation can be challenging due to the higher reactivity of the secondary amine intermediate. Strategies to favor mono-methylation include:

  • Using a Protecting Group: The primary amine can be reacted with a protecting group (e.g., trifluoroacetyl), followed by methylation and deprotection.[8]

  • Controlling Stoichiometry: Using a limited amount of the methylating agent can favor the mono-methylated product, but this often results in a mixture of starting material, mono-, and di-methylated products.

  • Specific Catalytic Systems: Some transition metal-catalyzed reactions have been developed for selective mono-N-methylation of amines.

Q3: My phenethylamine has a hydroxyl group on the aromatic ring. Will this interfere with the N-methylation?

A3: Yes, the phenolic hydroxyl group is nucleophilic and can undergo O-methylation, leading to undesired side products, especially when using strong methylating agents like methyl iodide or dimethyl sulfate.[10] To avoid this, you can:

  • Protect the hydroxyl group with a suitable protecting group before performing the N-methylation.

  • Choose a milder, more selective methylation method that is less likely to react with the hydroxyl group. The Eschweiler-Clarke reaction is often a good choice in this scenario.

Q4: What are the safety precautions I should take when working with methylating agents like dimethyl sulfate and methyl iodide?

A4: Both dimethyl sulfate and methyl iodide are highly toxic and carcinogenic.[4] It is crucial to handle these reagents with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Experimental Protocols

Protocol 1: N,N-Dimethylation of β-Phenylethylamine via Eschweiler-Clarke Reaction

This protocol is adapted from a general procedure for the methylation of primary amines.[18]

Reagents:

  • β-Phenylethylamine

  • Formic Acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Benzene (B151609) (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine β-phenylethylamine (1 eq.), formic acid (2.5 eq.), and formaldehyde (2.2 eq.).

  • Heat the reaction mixture gently in a water bath. A vigorous evolution of carbon dioxide should occur.

  • After the initial reaction subsides (approximately 15 minutes), heat the mixture more strongly for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and add a 10% sodium hydroxide (B78521) solution until the mixture is alkaline.

  • Extract the product with benzene (or another suitable solvent).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation.

Protocol 2: N-Methylation using Methyl Iodide

This is a general procedure and may require optimization for specific phenethylamine substrates.

Reagents:

  • Phenethylamine derivative

  • Methyl Iodide (CH₃I)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the phenethylamine derivative (1 eq.) and the base (1.5-2 eq.) in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add methyl iodide (1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any solid salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Visualizations

Eschweiler_Clarke_Reaction start Primary Phenethylamine imine Iminium Ion start->imine + Formaldehyde, - H₂O formaldehyde Formaldehyde (CH₂O) formaldehyde->imine secondary_amine Secondary Amine (N-methyl) imine->secondary_amine + Formic Acid tertiary_amine Tertiary Amine (N,N-dimethyl) imine->tertiary_amine + Formic Acid formic_acid Formic Acid (HCOOH) formic_acid->secondary_amine co2 CO₂ formic_acid->co2 releases secondary_amine->imine + Formaldehyde, - H₂O (Repeats for primary amines) Reductive_Amination_Workflow start Start: Phenethylamine & Formaldehyde mixing Mix in appropriate solvent start->mixing imine_formation Imine/Iminium Ion Formation mixing->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH₄) imine_formation->add_reducing_agent reduction Reduction of Imine add_reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Chromatography) workup->purification product Final N-Methylated Product purification->product

References

Technical Support Center: Synthesis of N-Methylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylmescaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Methylmescaline from mescaline?

A1: The most frequently employed method for the N-methylation of mescaline is the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. It is a well-established method for the methylation of primary and secondary amines.

Q2: What are the primary side reactions to be aware of during the synthesis of N-Methylmescaline?

A2: The most significant side reaction is the Pictet-Spengler cyclization, which leads to the formation of a tetrahydroisoquinoline byproduct, specifically N-methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline. Other potential side reactions include incomplete reaction leading to residual mescaline, and over-methylation resulting in the formation of N,N-dimethylmescaline (trichocereine).

Q3: Is it possible to form quaternary ammonium (B1175870) salts during the Eschweiler-Clarke reaction?

A3: It is highly unlikely. The mechanism of the Eschweiler-Clarke reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][2]

Q4: Are there alternative methods for the N-methylation of mescaline?

A4: Yes, other reductive amination methods can be used. These methods typically involve the formation of an imine or enamine intermediate followed by reduction. For instance, a reducing agent like sodium borohydride (B1222165) (NaBH₄) can be used in place of formic acid. However, reaction conditions must be carefully controlled to avoid the reduction of the aldehyde before it reacts with the amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-Methylmescaline and high yield of a major byproduct. The primary cause is likely the acid-catalyzed Pictet-Spengler cyclization, which is favored by high temperatures and acidic conditions.- Modify Reaction Temperature: Lower the reaction temperature. While the classical Eschweiler-Clarke reaction is often performed at or near boiling, lower temperatures can disfavor the cyclization side reaction. - Control Acidity: While formic acid is necessary, using a large excess or a stronger acid is not recommended. - Alternative Reagents: Consider a modified Eschweiler-Clarke procedure using sodium cyanoborohydride or a stepwise reductive amination with a milder reducing agent like sodium triacetoxyborohydride. A simplified, acid-free Eschweiler-Clarke reaction has been reported for secondary amines, but it is known to be problematic for primary amines like mescaline, potentially forming 1,3,5-dioxazine derivatives.[3][4]
Presence of unreacted mescaline in the final product. Incomplete reaction due to insufficient reagents, reaction time, or temperature.- Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS if possible. - Adjust Stoichiometry: Use a slight excess of formaldehyde and formic acid to ensure complete conversion of the starting material. - Optimize Temperature: While high temperatures can promote side reactions, a temperature that is too low may lead to an incomplete reaction. A balance must be found, often through empirical testing.
Detection of N,N-dimethylmescaline (trichocereine) in the product. The Eschweiler-Clarke reaction is designed to produce tertiary amines from primary amines, so some amount of the dimethylated product is expected. However, excessive formation may indicate a need for finer control.- Stoichiometric Control: While the reaction inherently drives towards the tertiary amine, careful control of the stoichiometry of formaldehyde might slightly influence the product distribution, though this is less effective in the Eschweiler-Clarke reaction compared to other methylation methods. The formation of the tertiary amine is generally more favorable.[1] - Purification: Efficient purification via column chromatography or crystallization is the most effective way to remove this impurity.
Formation of an unexpected, non-polar byproduct. If using the simplified, acid-free Eschweiler-Clarke method with a primary amine, the formation of a 1,3,5-dioxazine derivative is a likely possibility.[3][4]- Re-evaluate the chosen synthetic route: This method is not ideal for primary amines. Revert to the classical Eschweiler-Clarke reaction or an alternative reductive amination method better suited for primary amines.

Quantitative Data Summary

The following table summarizes the reported yields for the major side reaction in the synthesis of N-Methylmescaline via the Eschweiler-Clarke reaction.

Starting Material Reaction Conditions Product(s) Yield (%) Reference
MescalineHeated with formic acid and 40% formaldehyde on a steam bath for 12 hours.N-methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline51.2[5]
MescalineRefluxed with formic acid and 40% formaldehyde in an oil bath for 8 hours.N-methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline79.7[5]

Experimental Protocols

Key Experiment: Synthesis of N-Methylmescaline via Eschweiler-Clarke Reaction (Illustrative Protocol)

This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Mescaline hydrochloride or freebase

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) (for basification)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Preparation of Mescaline Freebase: If starting with mescaline hydrochloride, dissolve it in water and basify with a sodium hydroxide solution to a pH of >10. Extract the mescaline freebase with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the mescaline freebase in a minimal amount of a suitable solvent or use it neat.

  • Addition of Reagents: To the mescaline, add a molar excess of formaldehyde (typically 2.2-2.5 equivalents) followed by a molar excess of formic acid (typically 2.2-2.5 equivalents). The addition of formic acid is often exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and maintain it for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methylmescaline freebase.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.

  • Salt Formation (Optional): For easier handling and storage, the purified freebase can be dissolved in a suitable solvent (e.g., isopropanol) and precipitated as a salt by the addition of a solution of hydrochloric acid in the same solvent.

Visualizations

Synthesis_Pathways cluster_reagents Reagents Mescaline Mescaline N_Methylmescaline N-Methylmescaline (Desired Product) Mescaline->N_Methylmescaline Eschweiler-Clarke Reaction (Desired Pathway) Tetrahydroisoquinoline N-methyl-6,7,8-trimethoxy- 1,2,3,4-tetrahydroisoquinoline (Side Product) Mescaline->Tetrahydroisoquinoline Pictet-Spengler Cyclization (Side Reaction) Formaldehyde Formaldehyde Formaldehyde->N_Methylmescaline Formaldehyde->Tetrahydroisoquinoline Formic_Acid Formic Acid Formic_Acid->N_Methylmescaline Formic_Acid->Tetrahydroisoquinoline

Caption: Reaction pathways in the synthesis of N-Methylmescaline.

Troubleshooting_Logic Start Low Yield of N-Methylmescaline? Check_Byproduct Major Byproduct Detected? Start->Check_Byproduct Yes Purification Purification Required Start->Purification No (High Purity) Check_Starting_Material Unreacted Mescaline Present? Check_Byproduct->Check_Starting_Material No Pictet_Spengler Pictet-Spengler Cyclization Likely Check_Byproduct->Pictet_Spengler Yes Incomplete_Reaction Incomplete Reaction Check_Starting_Material->Incomplete_Reaction Yes Check_Starting_Material->Purification No Solution1 Lower Temperature Control Acidity Pictet_Spengler->Solution1 Solution2 Increase Reaction Time Adjust Stoichiometry Incomplete_Reaction->Solution2

Caption: Troubleshooting workflow for low yield of N-Methylmescaline.

References

Technical Support Center: Purification of Alkaloid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of alkaloid hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: Why are alkaloids often converted into their hydrochloride salts for purification?

Alkaloids are typically converted to salts, such as hydrochlorides, to exploit the significant difference in solubility between the free base and the salt form.[1] Most alkaloid free bases are poorly soluble in water but soluble in organic solvents.[1][2][3] Conversely, their hydrochloride salts are generally soluble in water and alcohol but insoluble or sparingly soluble in most organic solvents.[1][2][3][4] This property is fundamental to the acid-base extraction technique, which allows for the separation of alkaloids from non-basic, organic-soluble impurities like fats, waxes, and pigments.[4][5][6]

Q2: What are the general solubility characteristics I should be aware of?

The differential solubility is the cornerstone of purification. The free alkaloid bases are typically soluble in nonpolar organic solvents like chloroform (B151607), diethyl ether, or dichloromethane (B109758), and insoluble in water.[1] When protonated with an acid like hydrochloric acid (HCl), they form salts that are readily soluble in polar solvents like water and ethanol.[1][3] This allows for partitioning the alkaloid between aqueous and organic phases by simply adjusting the pH.

Q3: What are the most common impurities encountered during purification?

Crude alkaloid extracts are complex mixtures. Common impurities include:

  • Other alkaloids: Plants usually produce a variety of structurally similar alkaloids.[1]

  • Fats, waxes, and chlorophyll: These are non-polar lipids that can be co-extracted, especially when using organic solvents on raw plant material.[4][5][7]

  • Tannins and phenolic compounds: These can bind to alkaloids and complicate extraction.[4]

  • Proteins and sugars: Water-soluble components from the plant matrix.[4][8]

  • Residual Solvents: Solvents used during the extraction and purification process can be retained in the final product.[9]

Q4: How can I assess the purity of my final alkaloid hydrochloride salt?

A combination of analytical techniques is often required for a comprehensive purity assessment.

Technique Principle Primary Use Case
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.A standard method for quantifying alkaloid purity, often coupled with UV or diode-array detectors.[10]
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles for higher resolution.Provides faster analysis and better separation of closely related alkaloids.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Suitable for volatile alkaloids or those that can be derivatized.[10] Used for identifying and quantifying residual solvents.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) HPLC separation coupled with tandem mass spectrometry.Offers high sensitivity and specificity for structural elucidation and trace-level detection.[10]
Thin-Layer Chromatography (TLC) Separation on a solid support with a liquid mobile phase.A rapid and cost-effective screening tool for monitoring reaction progress and identifying fractions.[10]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables confirmation of the molecular formula of the alkaloid.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: My final yield of alkaloid hydrochloride salt is significantly lower than expected.

Low yield is a common issue that can arise from multiple stages of the process.[7]

  • Possible Cause 1: Poor Quality Starting Material The concentration of the target alkaloid can vary based on the plant's origin, harvest time, and storage conditions.[7] Heat and light can also degrade alkaloids.[7]

  • Solution 1: Source Material Verification Whenever possible, use authenticated and properly stored plant material. Perform a small-scale pilot extraction to estimate the expected yield before committing to a large-scale procedure.

  • Possible Cause 2: Incomplete Extraction The pH of the extraction solvent is critical.[7] An incorrect pH will lead to incomplete partitioning of the alkaloid into the desired solvent phase.

  • Solution 2: pH Optimization Ensure the acidic solution for the initial extraction is sufficiently acidic (typically pH < 2) to protonate all alkaloids.[5] Conversely, ensure the solution is sufficiently alkaline (typically pH > 9) during the basification step to convert all alkaloid salts to their free base form for extraction into the organic solvent.[5][7]

  • Possible Cause 3: Emulsion Formation During liquid-liquid extraction, stable emulsions can form between the aqueous and organic layers, trapping the product at the interface and leading to significant loss.

  • Solution 3: Breaking Emulsions

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • If an emulsion forms, allow the funnel to stand for an extended period.

    • Centrifugation can be effective at breaking persistent emulsions.

Troubleshooting flowchart for low yield.

Problem 2: The alkaloid hydrochloride salt fails to crystallize or precipitate from the solution.

  • Possible Cause 1: Solution is not supersaturated. Crystallization requires the concentration of the solute to exceed its solubility limit in the chosen solvent system.

  • Solution 1: Induce Supersaturation

    • Concentration: Slowly evaporate the solvent under reduced pressure.

    • Anti-solvent Addition: Gradually add a solvent in which the salt is insoluble (an "anti-solvent") to the solution until turbidity persists. Common anti-solvents for alkaloid hydrochlorides dissolved in alcohol include diethyl ether or acetone (B3395972).

    • Cooling: Decrease the temperature of the solution slowly. Rapid cooling often leads to smaller, less pure crystals.

  • Possible Cause 2: Presence of water in non-aqueous crystallization. When attempting to crystallize from an organic solvent by adding an HCl solution, the presence of water (e.g., from aqueous HCl) can keep the salt dissolved.

  • Solution 2: Use Anhydrous Conditions Use dry solvents and precipitate the salt by adding a solution of dry HCl gas in an anhydrous solvent like isopropanol (B130326), methanol, or diethyl ether. This minimizes the amount of water introduced into the system.

  • Possible Cause 3: "Salting Out" Effect The solubility of an organic salt in an aqueous solution can be decreased by increasing the concentration of other ions.

  • Solution 3: Common Ion Effect If crystallizing from an aqueous solution, gradually adding NaCl can increase the concentration of chloride ions, which may force the less soluble alkaloid hydrochloride salt out of the solution.[11] This is driven by the common ion effect.

Problem 3: The final product is a persistent oil or a sticky sludge, not a crystalline solid.

  • Possible Cause 1: The salt is hygroscopic. Many hydrochloride salts readily absorb moisture from the atmosphere, causing them to turn into a "goo" or oil.[12]

  • Solution 1: Rigorous Anhydrous Technique Handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) if possible. Dry all glassware thoroughly. Use anhydrous solvents for the final precipitation and washing steps. Dry the final product under a high vacuum for an extended period.

  • Possible Cause 2: Presence of Impurities Impurities can interfere with the formation of a crystal lattice, resulting in an amorphous solid or oil.

  • Solution 2: Additional Purification Re-dissolve the oily product in a suitable solvent and attempt recrystallization, perhaps with the addition of a small amount of activated charcoal to remove colored impurities (use with caution as it can also adsorb the product). Alternatively, re-subject the material to the acid-base extraction workflow to remove neutral or acidic impurities.

  • Possible Cause 3: The hydrochloride salt is inherently difficult to crystallize. For some alkaloids, the hydrochloride salt may be intrinsically prone to forming oils.

  • Solution 3: Try a Different Salt Form If the hydrochloride salt consistently fails to crystallize, consider forming a different salt. Acids like methanesulfonic acid or tartaric acid can sometimes produce more crystalline salts.[12][13]

Experimental Protocols

Protocol 1: General Acid-Base Extraction and Purification to an Alkaloid Hydrochloride Salt

This protocol outlines a general workflow. Specific solvents and volumes should be optimized for the target alkaloid.

  • Preparation and Defatting:

    • Grind the dried plant material to a fine powder.

    • (Optional but recommended) Macerate the powder with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and waxes.[5][7] Filter and discard the solvent. Allow the plant material to air dry completely.

  • Acidic Extraction:

    • Macerate the defatted powder in a dilute acid solution (e.g., 1% HCl or 1% sulfuric acid) for 24 hours.[7][14] This converts the alkaloid free bases into their water-soluble salt forms.

    • Filter the mixture and collect the acidic aqueous extract. Repeat this extraction two more times on the plant residue to ensure complete extraction.

    • Combine all acidic extracts.

  • Wash to Remove Neutral Impurities:

    • Extract the combined acidic solution with an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

    • The protonated alkaloid salt will remain in the aqueous layer, while neutral impurities will partition into the organic layer.[5] Discard the organic layer. Repeat this wash 2-3 times.

  • Basification and Free Base Extraction:

    • Slowly add a base (e.g., dilute ammonium (B1175870) hydroxide (B78521) or NaOH solution) to the acidic aqueous extract with stirring until the pH is >9.[7][15] This converts the alkaloid salt back to its free base.

    • Extract the alkaline solution with an organic solvent (e.g., chloroform or ethyl acetate) multiple times (3-5x).[7] The free alkaloid base will now move into the organic layer.

    • Combine the organic extracts, wash with a small amount of distilled water, and dry over anhydrous sodium sulfate.

  • Formation and Isolation of the Hydrochloride Salt:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude free base.

    • Dissolve the crude base in a minimal amount of a dry solvent in which the hydrochloride salt is insoluble (e.g., acetone or diethyl ether).

    • Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in isopropanol or ether) dropwise while stirring.

    • The alkaloid hydrochloride salt should precipitate as a solid. Monitor the pH to avoid adding a large excess of acid.

    • Collect the solid by filtration, wash with a small amount of the cold, dry solvent (e.g., cold acetone), and dry under high vacuum.

Workflow for acid-base extraction and purification.

Protocol 2: Recrystallization of an Alkaloid Hydrochloride Salt

Recrystallization is a powerful technique for purifying a solid compound.[16]

  • Solvent Selection:

    • The ideal solvent is one in which the alkaloid hydrochloride salt is highly soluble at high temperatures but poorly soluble at low temperatures.[16]

    • Common solvents for recrystallizing alkaloid salts include ethanol, methanol, or mixtures like ethanol/water.

    • Test small amounts of your product in different solvents to find the best one.

  • Dissolution:

    • Place the impure, solid alkaloid hydrochloride salt in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the elevated temperature. Do not add a large excess.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the crystals.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

    • Transfer the purified crystals to a watch glass and dry them thoroughly under a high vacuum.

References

Troubleshooting peak tailing in HPLC analysis of N-Methylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of N-Methylmescaline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape.[1] Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[2][3]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) Tailing Factor is a common metric. A Tf value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2] For many analytical methods requiring high precision, a Tf value above 2.0 is generally considered unacceptable.[2]

Tailing Factor (Tf)Peak Shape DescriptionImplication for Analysis
1.0Perfectly Symmetrical (Gaussian)Ideal for accurate quantification and resolution.
1.0 - 1.2Acceptable SymmetryGenerally acceptable for most routine analyses.
1.2 - 1.5Minor TailingMay require method optimization for high precision assays.
> 1.5Significant TailingIndicates a problem that needs to be addressed.[4]
> 2.0Unacceptable TailingCompromises quantification and resolution; method fails suitability.[2]
Q2: I'm seeing significant peak tailing for N-Methylmescaline. What is the most likely cause?

The primary cause of peak tailing for basic compounds like N-Methylmescaline in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][4] N-Methylmescaline contains a secondary amine group, which is basic and can become protonated (positively charged) depending on the mobile phase pH.[5]

This charged amine group can interact strongly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3][6] These silanol groups are acidic and can be ionized (negatively charged) at mid-range pH values, leading to a strong electrostatic interaction with the protonated N-Methylmescaline.[1] This secondary retention mechanism causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[4]

cluster_0 HPLC Column Surface cluster_1 Mobile Phase STATIONARY_PHASE C18 Stationary Phase SILANOL Ionized Silanol Group (Si-O⁻) (Active Site) ANALYTE Protonated N-Methylmescaline (Analyte) ANALYTE->STATIONARY_PHASE Primary Hydrophobic Interaction ANALYTE->SILANOL Strong Secondary Interaction (Electrostatic) START Peak Tailing Observed (Tf > 1.2) STEP1 Step 1: Mobile Phase Optimization - Lower pH to 2.5-3.0 - Increase buffer strength (20-50 mM) - Add competing base (e.g., TEA) START->STEP1 OUTCOME1 Peak Shape Improved? STEP1->OUTCOME1 STEP2 Step 2: Column Evaluation - Is the column old or contaminated? - Is the chemistry appropriate? - Check for voids. OUTCOME2 Peak Shape Improved? STEP2->OUTCOME2 STEP3 Step 3: Sample & Injection Check - Check for sample overload - Ensure sample solvent matches mobile phase OUTCOME3 Peak Shape Improved? STEP3->OUTCOME3 STEP4 Step 4: Instrument Check - Minimize extra-column volume - Check for leaks and bad connections OUTCOME4 Peak Shape Improved? STEP4->OUTCOME4 OUTCOME1->STEP2 No END_SUCCESS Problem Solved Document Changes OUTCOME1->END_SUCCESS Yes OUTCOME2->STEP3 No OUTCOME2->END_SUCCESS Yes OUTCOME3->STEP4 No OUTCOME3->END_SUCCESS Yes OUTCOME4->END_SUCCESS Yes END_FAIL Consider Alternative Methods (e.g., HILIC, different column) OUTCOME4->END_FAIL No

References

Long-term storage conditions for N-Methylmescaline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of N-Methylmescaline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least five years.[1] The product is typically shipped at room temperature, but it should be transferred to -20°C for long-term storage upon receipt.[1][2][3]

Q2: How should I handle this compound upon receipt?

Upon receiving the compound, it is recommended to store it in a tightly closed container in a dry and well-ventilated place. For long-term storage, the recommended temperature is -20°C.[1]

Q3: What are the signs of degradation of this compound?

While this compound is stable under recommended storage conditions, any change in its physical appearance, such as discoloration from its typical off-white crystalline powder form or the presence of an unusual odor, could indicate potential degradation.[4] If degradation is suspected, it is advisable to re-qualify the material using appropriate analytical techniques.

Q4: Is this compound sensitive to light or moisture?

The available documentation does not specify light sensitivity. However, as a general precaution for chemical compounds, it is best to store it in a dark place or in an amber vial to minimize potential light-induced degradation. The hydrochloride salt form is generally less susceptible to moisture than the free base, but it should still be stored in a dry environment to prevent hydrolysis and maintain its integrity.

Q5: Can I store this compound in solution?

The long-term stability of this compound in solution has not been extensively reported in the provided search results. If you need to store it in solution, it is recommended to prepare fresh solutions for immediate use. For short-term storage in solution, use a tightly sealed container and store at low temperatures (e.g., -20°C or -80°C). It is advisable to conduct a small-scale stability study for your specific solvent and storage conditions if long-term storage in solution is necessary.

Troubleshooting Guide

This guide addresses potential issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color, clumping) Improper storage (exposure to moisture, light, or elevated temperatures).Verify storage conditions. Ensure the container is tightly sealed and stored at -20°C in a dark, dry place. If changes are significant, consider re-purifying or obtaining a new batch.
Inconsistent experimental results Potential degradation of the compound. Improper sample preparation.Confirm the integrity of your stock. If degradation is suspected, perform analytical testing (e.g., HPLC, NMR) to assess purity. Prepare fresh solutions for each experiment.
Difficulty in dissolving the compound Use of an inappropriate solvent. Low temperature of the solvent.Refer to the solubility data. This compound is soluble in Ethanol (10 mg/ml), DMSO (3 mg/ml), and PBS (pH 7.2) (3 mg/ml).[1] Gently warming the solvent may aid dissolution.

Experimental Protocols

While specific experimental protocols for stability testing of this compound were not found in the search results, a general approach to assess the stability of a chemical compound can be outlined.

Protocol: General Stability Assessment of this compound

  • Initial Analysis: Upon receipt, perform an initial analysis of the compound to establish a baseline. This should include:

    • Visual Inspection: Note the physical appearance (color, form).

    • Purity Analysis: Use a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity.

    • Structural Confirmation: Confirm the identity of the compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • Sample Storage: Aliquot the compound into several vials for storage under the recommended condition (-20°C) and any other conditions you wish to test (e.g., room temperature, 4°C, exposure to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24, and 60 months), retrieve a sample from each storage condition.

  • Re-Analysis: Re-analyze the samples using the same analytical methods as in the initial analysis.

  • Data Comparison: Compare the results from each time point to the initial baseline data. A significant decrease in purity or the appearance of degradation peaks in the chromatogram would indicate instability under those specific storage conditions.

Visualizations

Troubleshooting Logic for this compound Storage

Troubleshooting_Storage start Start: Inconsistent Experimental Results or Visual Change check_storage Verify Storage Conditions: - Temperature (-20°C)? - Tightly Sealed? - Protected from Light? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok analytical_test Perform Analytical Purity Test (e.g., HPLC, LC-MS) storage_ok->analytical_test Yes correct_storage Correct Storage Conditions: - Move to -20°C - Ensure proper sealing storage_ok->correct_storage No purity_ok Purity within Specification? analytical_test->purity_ok troubleshoot_protocol Troubleshoot Experimental Protocol/ Sample Preparation purity_ok->troubleshoot_protocol Yes degraded Compound Degraded: - Order New Stock - Review Handling Procedures purity_ok->degraded No re_evaluate Re-evaluate After Corrective Action correct_storage->re_evaluate

References

Preventing contamination in N-Methylmescaline hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and addressing contamination in N-Methylmescaline hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1][2] Product information sheets suggest a stability of at least two to five years under these conditions.[1][2]

Q2: What are the common signs of degradation or contamination in my sample?

Visual signs of degradation can include a change in color or the presence of visible impurities. On an analytical level, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, GC-MS) are strong indicators of degradation or contamination.

Q3: What are the likely sources of contamination for this compound?

Contamination can arise from several sources:

  • Synthesis Byproducts: Impurities from the synthesis process that were not fully removed during purification.

  • Environmental Factors: Exposure to moisture, atmospheric oxygen, light, and elevated temperatures can lead to chemical degradation.

  • Cross-Contamination: Introduction of foreign substances from improperly cleaned lab equipment or handling errors.

  • Improper Storage: Storing the compound outside of the recommended -20°C can accelerate degradation.[1][2]

Q4: My sample appears to have degraded. What are the potential degradation products?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related phenethylamines like mescaline and synthetic cathinones, potential degradation products could result from:

  • Oxidation: The amine group is susceptible to oxidation.

  • Hydrolysis: Though more relevant for salts of weaker acids/bases, moisture can be a factor.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermolysis: Degradation at elevated temperatures.

  • Reaction with atmospheric components: Such as carbon dioxide or other reactive gases.

Based on mescaline metabolism, potential degradation products could include analogs of 3,4,5-trimethoxyphenylacetic acid (resulting from oxidative deamination) and N-acetylated derivatives.[3]

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

If you observe unexpected peaks in your chromatogram, it is crucial to determine their origin.

Troubleshooting Workflow:

Troubleshooting Unexpected Peaks Troubleshooting Workflow for Unexpected Chromatographic Peaks start Unexpected Peak(s) Detected check_blank 1. Analyze a Solvent Blank start->check_blank is_blank_clean Is the blank clean? check_blank->is_blank_clean contaminant_from_system Contaminant is from the solvent, vial, or system. is_blank_clean->contaminant_from_system No check_standard 2. Analyze a Freshly Prepared Standard is_blank_clean->check_standard Yes end Identify Source & Remediate contaminant_from_system->end is_peak_present Is the peak present in the fresh standard? check_standard->is_peak_present impurity_in_lot Peak is likely an impurity from the synthesis of the compound lot. is_peak_present->impurity_in_lot Yes degradation_product Peak is likely a degradation product. is_peak_present->degradation_product No impurity_in_lot->end investigate_storage 3. Investigate Storage Conditions & Handling degradation_product->investigate_storage investigate_storage->end

Caption: A logical workflow to diagnose the source of unexpected peaks in a chromatogram.

Steps:

  • Analyze a Solvent Blank: Run a sample of the solvent you used to dissolve your this compound. If the peak is present, the contamination is from your solvent or the analytical system itself.

  • Analyze a Freshly Prepared Standard: If a new, unopened vial of this compound is available, prepare a fresh solution and analyze it. If the unknown peak is also present in the fresh standard, it is likely an impurity from the synthesis of that particular lot.

  • Investigate Storage and Handling: If the peak is absent in the fresh standard, it is likely a degradation product. Review the storage conditions and handling procedures for the suspect sample. Has it been exposed to light, elevated temperatures, or moisture?

  • Characterize the Impurity: Use a technique like mass spectrometry (LC-MS or GC-MS) to determine the mass of the unknown peak. This can help in identifying its structure and inferring the degradation pathway.

Issue: Decreased Potency or Inconsistent Experimental Results

A decrease in the expected biological or chemical activity can indicate sample degradation.

Troubleshooting Steps:

  • Verify Concentration: Accurately determine the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Assess Purity: Re-analyze the purity of the solid material or solution using HPLC or GC-MS. Compare the purity with the certificate of analysis or with data from a fresh sample.

  • Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, you can perform a forced degradation study as outlined in the Experimental Protocols section. This will help identify conditions that may be causing degradation.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from a forced degradation study. Researchers should populate this table with their own experimental data to understand the stability profile of their this compound samples.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis (0.1 M HCl) 24 hours60°Ce.g., 5.2%e.g., Peak at RRT 0.85
Base Hydrolysis (0.1 M NaOH) 24 hours60°Ce.g., 15.8%e.g., Peak at RRT 0.72
Oxidative (3% H₂O₂) 24 hoursRoom Tempe.g., 22.5%e.g., Multiple new peaks
Thermal 48 hours80°Ce.g., 8.1%e.g., Peak at RRT 0.85
Photolytic (UV Lamp) 24 hoursRoom Tempe.g., 12.3%e.g., Peak at RRT 0.91

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for assessing the purity of this compound. The method should be optimized for your specific instrumentation.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Prepare a sample solution of your test article at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water). An isocratic or gradient elution can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 269 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: Calculate the purity of the sample by the area percentage method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.[4][5][6]

Experimental Workflow for Forced Degradation:

Forced Degradation Workflow Experimental Workflow for a Forced Degradation Study cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (e.g., UV light, RT) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV & LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to unstressed control analyze->compare identify Identify & Characterize Degradants compare->identify end Establish Degradation Profile identify->end

Caption: A flowchart outlining the steps of a forced degradation study.

Methodology:

  • Prepare a Control Sample: Dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL). This will be your unstressed control.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place both a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution sample to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and the control sample by HPLC-UV to quantify the degradation and by LC-MS to identify the mass of the degradation products.

Potential Degradation Pathways:

The following diagram illustrates hypothetical degradation pathways for N-Methylmescaline based on the chemistry of related compounds.

Potential Degradation Pathways Potential Degradation Pathways of N-Methylmescaline nmm N-Methylmescaline C₁₂H₁₉NO₃ oxidation_node {Oxidative Deamination | (via Oxidation)} nmm->oxidation_node [O] demethylation_node {N-Demethylation | (to Mescaline)} nmm->demethylation_node -CH₃ acetylation_node {N-Acetylation | (if acetyl source present)} nmm->acetylation_node +C₂H₃O tmpaa_analog 3,4,5-Trimethoxyphenylacetic acid analog oxidation_node->tmpaa_analog mescaline Mescaline demethylation_node->mescaline n_acetyl_nmm N-Acetyl-N-Methylmescaline acetylation_node->n_acetyl_nmm

Caption: Hypothetical degradation pathways for N-Methylmescaline.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-Methylmescaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Methylmescaline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-Methylmescaline?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as N-Methylmescaline, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Endogenous components like phospholipids (B1166683), salts, and proteins are common causes of matrix effects in biological samples.[3][4]

Q2: How can I determine if my N-Methylmescaline analysis is affected by matrix effects?

A: A standard method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of N-Methylmescaline spiked into an extracted blank matrix with the peak area of N-Methylmescaline in a neat solution at the same concentration. A significant difference between these signals indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples for an analyte like N-Methylmescaline?

A: For a basic compound like N-Methylmescaline, a primary source of matrix effects, particularly ion suppression in positive electrospray ionization mode, is phospholipids from cell membranes.[3][5] Other endogenous components such as salts, urea (B33335) (in urine), and proteins that may not have been fully removed during sample preparation can also interfere with ionization.[6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for N-Methylmescaline, and why is it important?

A: As of the latest search, a commercially available stable isotope-labeled internal standard for N-Methylmescaline (e.g., N-Methylmescaline-d3) was not readily identified. The use of a SIL-IS is highly recommended as it is the most effective way to compensate for matrix effects.[2] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. In the absence of a specific SIL-IS for N-Methylmescaline, using a SIL-IS of a closely related compound, such as Mescaline-d9, may be a viable alternative, but this requires thorough validation.

Q5: What are the primary sample preparation strategies to minimize matrix effects for N-Methylmescaline analysis?

A: The main strategies involve removing interfering components from the matrix before LC-MS/MS analysis. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate N-Methylmescaline while removing a significant portion of matrix components.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate N-Methylmescaline from many endogenous interferences based on its partitioning between two immiscible liquid phases.[2][9]

  • Phospholipid Removal (PLR): Specific products and methods are designed to remove phospholipids, which are a major cause of ion suppression.[3][5][10][11]

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.[5][12]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of N-Methylmescaline that may be related to matrix effects.

Issue 1: Low and/or inconsistent signal intensity for N-Methylmescaline in biological samples compared to standards in neat solution.

Possible Cause Recommended Action
Ion Suppression Perform a post-extraction spike experiment to confirm and quantify the extent of ion suppression.
Improve sample cleanup. If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for more effective removal of interfering compounds.[2][7]
If phospholipids are suspected, incorporate a specific phospholipid removal step or use an SPE sorbent designed for phospholipid retention.[3][5]
Optimize chromatographic separation to move the N-Methylmescaline peak away from regions of high matrix interference.
Dilute the sample extract, if sensitivity allows, to reduce the concentration of interfering matrix components.
Inadequate Internal Standard If not already in use, incorporate a suitable internal standard. A stable isotope-labeled analog of a closely related compound (e.g., Mescaline-d9) is the best alternative if an N-Methylmescaline SIL-IS is unavailable. A structural analog can also be used but requires careful validation.

Issue 2: Poor reproducibility of N-Methylmescaline quantification between different sample lots or batches.

Possible Cause Recommended Action
Variable Matrix Effects Evaluate matrix effects across at least six different lots of the biological matrix to assess the variability of ion suppression or enhancement.
Develop a more robust sample preparation method. SPE is often more reproducible than LLE or PPT.[8]
Ensure the consistent performance of the sample preparation method by monitoring the recovery of a quality control sample in each batch.
Inconsistent Sample Preparation Automate the sample preparation steps if possible to minimize human error and improve consistency.
Ensure all reagents and materials are of high quality and from consistent sources.

Issue 3: Gradual decrease in signal intensity and/or increase in backpressure over an analytical run.

Possible Cause Recommended Action
Accumulation of Matrix Components on the Analytical Column and in the MS Source Improve the sample cleanup procedure to reduce the amount of non-volatile matrix components being injected. Phospholipid removal is particularly important to prevent system fouling.[3]
Use a guard column to protect the analytical column from strongly retained matrix components.
Implement a column wash step at the end of each injection or periodically within the batch to elute strongly retained interferences.
Perform regular maintenance and cleaning of the mass spectrometer's ion source.[13]

Quantitative Data Summary

The following tables summarize validation data from studies on compounds structurally similar to N-Methylmescaline. This data can serve as a benchmark for expected performance in your own method development and validation.

Table 1: Recovery and Matrix Effect Data for Phenethylamines in Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
AmphetaminePlasmaSolid-Phase Microextraction46.35 - 84.46Not Specified[1][14]
1P-LSDSerumNot Specified>5084 - 102[15]
1P-LSDUrineNot Specified>5081 - 95[15]
AmphetamineWhole BloodLiquid-Liquid Extraction84.9 - 113.2Not Specified[2][9]
MDMAWhole BloodLiquid-Liquid Extraction84.9 - 113.2Not Specified[2][9]

Table 2: Lower Limits of Quantification (LLOQ) for Related Compounds

AnalyteMatrixLLOQ (ng/mL)Reference
1P-LSDSerum0.015[15]
1P-LSDUrine0.015[15]
AmphetaminePlasma5.0[14]
AmphetamineWhole Blood10 - 25[2][9]
2C-BOral Fluid1.43 (lowest detected concentration)[16]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of N-Methylmescaline, adapted from validated methods for similar compounds.

Protocol 1: Solid-Phase Extraction (SPE) for N-Methylmescaline from Urine/Plasma

This protocol is adapted from a method for the extraction of amphetamines and can serve as a starting point for method development for N-Methylmescaline.[7]

  • Sample Pre-treatment:

    • To 1 mL of urine or plasma, add an appropriate amount of internal standard (e.g., Mescaline-d9).

    • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex to mix.

    • Centrifuge the sample at 3000 x g for 10 minutes. Use the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl.

    • Wash the cartridge with 3 mL of methanol.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution:

    • Elute N-Methylmescaline from the cartridge with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (B78521) (78:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Methylmescaline from Whole Blood

This protocol is based on a method for the extraction of various drugs of abuse, including amphetamines, from whole blood.[2][9]

  • Sample Preparation:

    • In a glass tube, combine 500 µL of whole blood with an appropriate amount of internal standard.

    • Add 500 µL of 0.1 M NaOH to basify the sample. Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of an extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile (B52724) (4:1, v/v)).

    • Cap the tube and vortex for 5 minutes.

    • Centrifuge at 3500 x g for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_start Start cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_end End Goal start Inconsistent/Low Signal for N-Methylmescaline confirm_me Perform Post-Extraction Spike Experiment start->confirm_me me_present Matrix Effect Confirmed? confirm_me->me_present improve_cleanup Improve Sample Cleanup (SPE/LLE) me_present->improve_cleanup Yes optimize_lc Optimize Chromatography me_present->optimize_lc Yes use_is Use Appropriate Internal Standard (SIL-IS) me_present->use_is Yes dilute Dilute Sample Extract me_present->dilute Yes end Accurate & Reproducible Quantification me_present->end No (Investigate other causes) improve_cleanup->end optimize_lc->end use_is->end dilute->end cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is pretreat Pre-treatment (e.g., Buffering) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS Analysis evap->lcms

References

Technical Support Center: Enhancing Resolution in the Chromatographic Separation of Mescaline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of mescaline and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to enhance resolution and achieve optimal peak shapes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my mescaline analog samples in HPLC?

A1: Peak tailing is a common issue when analyzing basic compounds like mescaline analogs, which contain amine functional groups. The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape. Other contributing factors can include column overload, low mobile phase pH, and issues with the column itself, such as a partially blocked frit.[2]

Q2: What is the most effective way to improve the peak shape of my basic analytes?

A2: A multi-faceted approach is often best. Start by optimizing the mobile phase. Increasing the ionic strength with a buffer and adjusting the pH to be at least two units away from the analyte's pKa can significantly reduce tailing by minimizing silanol interactions.[3] Using a highly deactivated, end-capped column is also crucial.[4] If problems persist, consider alternative stationary phases, such as those with embedded polar groups or non-silica-based packings.

Q3: I am having trouble separating structurally similar mescaline analogs (isomers). What should I try first?

A3: For isomeric separation, optimizing selectivity is key. The first step should be to adjust the mobile phase composition.[4] Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) or altering the concentration of mobile phase additives can change the selectivity of the separation.[5] If mobile phase optimization is insufficient, changing the stationary phase to one with a different chemistry (e.g., phenyl, cyano, or a different C18 phase) is the next logical step to exploit different analyte-stationary phase interactions.[5]

Q4: When should I consider derivatization for the GC-MS analysis of mescaline analogs?

A4: Derivatization is highly recommended for the GC-MS analysis of mescaline analogs.[6] The primary amine group in these compounds makes them prone to adsorption on the GC column, leading to poor peak shape and reduced sensitivity.[6] Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) improves volatility, thermal stability, and chromatographic performance, often resulting in sharper peaks and more informative mass spectra.[1][6]

Q5: My resolution is still poor even after optimizing the mobile phase. What are my next steps?

A5: If mobile phase optimization does not provide the desired resolution, focus on the stationary phase and column parameters. Increasing column length or decreasing the particle size of the stationary phase will increase column efficiency (a higher number of theoretical plates), leading to sharper peaks and better separation.[2] Also, ensure that your system is not contributing to peak broadening due to excessive extra-column volume.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC

This guide provides a systematic approach to diagnosing and resolving peak tailing for mescaline analogs in HPLC.

Troubleshooting Workflow for Peak Tailing in HPLC

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_system System Inspection start Peak Tailing Observed check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Evaluate Column check_mobile_phase->check_column Tailing Persists adjust_ph Adjust pH (2 units from pKa) check_mobile_phase->adjust_ph check_system Inspect HPLC System check_column->check_system use_endcapped Use High-Quality End-Capped Column check_column->use_endcapped check_system->start Issue Unresolved, Re-evaluate check_dead_volume Minimize Extra-Column Volume check_system->check_dead_volume solution_found Resolution Improved increase_buffer Increase Buffer Strength (e.g., 25-50 mM) adjust_ph->increase_buffer add_modifier Add Modifier (e.g., triethylamine) increase_buffer->add_modifier add_modifier->solution_found Tailing Resolved change_stationary_phase Change Stationary Phase (e.g., embedded polar group) use_endcapped->change_stationary_phase check_column_health Check for Voids/ Contamination change_stationary_phase->check_column_health check_column_health->solution_found Tailing Resolved check_for_leaks Inspect for Leaks check_dead_volume->check_for_leaks check_injector Check Injector check_for_leaks->check_injector check_injector->solution_found Tailing Resolved

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Data: Effect of Mobile Phase Additives on Peak Asymmetry

The following table summarizes the impact of different mobile phase additives on the peak asymmetry of a representative basic analyte. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase AdditiveConcentrationAsymmetry Factor (As)
None (Control)-2.5
Formic Acid0.1%1.8
Ammonium Formate10 mM1.5
Triethylamine0.1%1.3

Note: Data is representative and actual values may vary depending on the specific mescaline analog, column, and HPLC system.

Issue 2: Co-elution of Structurally Similar Analogs

This guide outlines a strategy for resolving co-eluting peaks of mescaline analogs.

Troubleshooting Workflow for Co-elution

G cluster_selectivity Selectivity Optimization cluster_efficiency Efficiency Enhancement cluster_retention Retention Adjustment start Co-elution of Analogs optimize_selectivity Optimize Selectivity (α) start->optimize_selectivity increase_efficiency Increase Efficiency (N) optimize_selectivity->increase_efficiency Co-elution Persists change_mobile_phase Change Organic Modifier (e.g., ACN to MeOH) optimize_selectivity->change_mobile_phase adjust_retention Adjust Retention (k') increase_efficiency->adjust_retention Co-elution Persists decrease_particle_size Decrease Particle Size (e.g., 5 µm to 3 µm) increase_efficiency->decrease_particle_size adjust_retention->start Issue Unresolved, Re-evaluate adjust_organic_solvent Adjust Organic Solvent % adjust_retention->adjust_organic_solvent resolution_achieved Baseline Resolution Achieved change_column Change Stationary Phase (e.g., C18 to Phenyl) change_mobile_phase->change_column adjust_temp Adjust Column Temperature change_column->adjust_temp adjust_temp->resolution_achieved Resolution Achieved increase_column_length Increase Column Length decrease_particle_size->increase_column_length increase_column_length->resolution_achieved Resolution Achieved adjust_organic_solvent->resolution_achieved Resolution Achieved

Caption: A decision tree for resolving co-eluting chromatographic peaks.

Quantitative Data: Comparison of Stationary Phases for Phenethylamine (B48288) Separation

This table provides representative retention times and resolution values for two structurally similar phenethylamine analogs on different HPLC columns.

Column TypeAnalog 1 Retention Time (min)Analog 2 Retention Time (min)Resolution (Rs)
Standard C185.25.40.8
Phenyl-Hexyl6.87.51.6
Embedded Polar Group C184.55.11.9

Note: Data is representative and actual values will vary based on the specific analogs, mobile phase, and instrument conditions.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Mescaline Analogs

This protocol provides a general method for the separation of mescaline analogs using a standard C18 column.

Workflow for HPLC-UV Analysis

G sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System Setup sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

References

Validation & Comparative

Validation of analytical methods for N-Methylmescaline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Analytical Methods for N-Methylmescaline Hydrochloride

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial for pharmacokinetic studies, forensic analysis, and quality control. This guide provides a comparative overview of analytical methodologies applicable to the validation of this compound, supported by experimental data derived from closely related analytes like mescaline.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of common chromatographic techniques used for the analysis of phenethylamines, such as mescaline and its derivatives.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography with highly selective and sensitive mass spectrometric detection.Separation based on polarity with UV or other detectors.
Sample Type Urine, Blood, Tissue Homogenates[1]Plasma, Urine[1][2]Plant Extracts, Pharmaceutical Formulations[3]
Derivatization Often required to increase volatility and thermal stability.[1]Generally not required.[2]Not required.
Sensitivity High, capable of detecting low concentrations.Very high, often considered the gold standard for bioanalytical studies.[2]Moderate, suitable for higher concentration samples.[3]
Selectivity High, especially with mass spectrometry detection.Very high, due to MS/MS fragmentation.[2]Moderate, may be susceptible to interference from matrix components.
Validation Data (for Mescaline) Fully validated for urine with a cutoff of 6µg/L for immunoassay screening and subsequent GC/MS confirmation.[1]Intra-assay accuracy: 84.9% - 106%; Precision: ≤ 7.33%; LLOQ: 12.5 ng/mL (in plasma).[2]Linear regression used for standard curve analysis.[3]
Advantages Established technique with robust libraries for compound identification.High sensitivity and selectivity, suitable for complex matrices.[2]Relatively simple and cost-effective for routine analysis.
Disadvantages May require lengthy sample preparation including derivatization.Higher equipment cost and complexity.Lower sensitivity and selectivity compared to MS-based methods.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis adapted for this compound based on established methods for mescaline.

Quantification of N-Methylmescaline in Urine by GC-MS

This protocol is adapted from a validated method for mescaline quantification in urine.[1]

a. Sample Preparation (Extraction and Derivatization):

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of N-Methylmescaline).

  • Perform a liquid-liquid extraction with a suitable solvent like butyl chloride.[4][5]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the derivatizing agent (e.g., PFPA and PFPOH - pentafluoropropionic anhydride (B1165640) and pentafluoropropanol).[1]

  • Heat the mixture to facilitate the derivatization reaction.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-Methylmescaline and the internal standard.

Quantification of N-Methylmescaline in Plasma by LC-MS/MS

This protocol is based on a validated method for mescaline and its metabolites in human plasma.[2]

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new vial for injection.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: UHPLC system (e.g., Waters Acquity UPLC).

  • Column: Acquity Premier HSS T3 C18 column or equivalent.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for N-Methylmescaline and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for sample analysis and a hypothetical signaling pathway involving a phenethylamine (B48288) compound.

experimental_workflow sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution injection Injection into Chromatograph reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification signaling_pathway NMM N-Methylmescaline Receptor Serotonin Receptor (e.g., 5-HT2A) NMM->Receptor Binds to G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

A Comparative Guide to N-Methylmescaline Hydrochloride and Alternative Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Methylmescaline hydrochloride and its primary alternatives as reference standards. The information presented is essential for analytical and forensic laboratories requiring high-purity, reliable standards for the identification and quantification of psychedelic phenethylamines. This document outlines key quality attributes, provides standardized analytical methodologies, and visualizes the certification workflow.

Product Performance Comparison

The selection of a reference standard is critical for ensuring the accuracy and validity of analytical results. While this compound is a key standard for the identification of its specific structure, laboratories often require a suite of related compounds for comprehensive screening and comparative studies. The following table summarizes the typical specifications for this compound alongside its close structural analogs: Mescaline hydrochloride, Escaline hydrochloride, and Proscaline hydrochloride.

It is important to note that while many suppliers offer these compounds as "analytical reference standards," Mescaline hydrochloride is also available as a Certified Reference Material (CRM).[1] CRMs are manufactured and tested under the stringent guidelines of ISO/IEC 17025 and ISO 17034, providing a higher level of accuracy and traceability with certified property values and associated uncertainties.[1]

FeatureN-Methylmescaline HClMescaline HCl (CRM)Escaline HClProscaline HCl
Purity (by HPLC) ≥98%99.9% (Certified Value)≥98%≥98%
Identity Confirmation ¹H-NMR, MS¹H-NMR, MS, IR¹H-NMR, MS¹H-NMR, MS
CAS Number 6308-81-2[2]832-92-8[1]3166-82-3[3]61367-69-9[4]
Molecular Formula C₁₂H₁₉NO₃ • HCl[2]C₁₁H₁₇NO₃ • HCl[1]C₁₂H₁₉NO₃ • HCl[3]C₁₃H₂₁NO₃ • HCl[4]
Molecular Weight 261.7 g/mol [2]247.7 g/mol [1]261.7 g/mol [3]275.8 g/mol [4]
Formulation Crystalline Solid[2]1 mg/mL in Methanol[1]Crystalline Solid[3]Crystalline Solid[4]
Storage Temperature -20°C-20°C-20°C-20°C
Biological Activity Weak Serotonin Receptor Affinity[5]Serotonin 5-HT₂ₐ Receptor Agonist[1][6]5-8x Greater 5-HT₂ₐ Agonist Activity than Mescaline[3]Phenethylamine (B48288) with Psychoactive Properties[7]
Regulatory Status Research and Forensic Use[2]DEA Schedule I (Exempt Preparation Available)[1][6]Research and Forensic Use[3]Research and Forensic Use[4]

Experimental Protocols

Accurate characterization of these reference standards is paramount. The following are detailed methodologies for key analytical techniques used in their certification.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of the reference material and for quantitative analysis.

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 269 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution.

    • Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for the identification and confirmation of the chemical structure of volatile compounds like phenethylamines.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, then ramp to 280°C.

  • Procedure:

    • Dissolve a small amount of the standard in a suitable solvent (e.g., methanol).

    • Inject the sample into the GC-MS.

  • Data Analysis: Compare the obtained mass spectrum with a reference library or with the spectrum of a known standard to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the compound.

Visualizing the Certification Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the certification of a phenethylamine reference standard and a simplified representation of the serotonergic signaling pathway, which is the primary mechanism of action for many of these compounds.

G Figure 1: Certification Workflow for Phenethylamine Reference Standards cluster_0 Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Documentation and Release Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC-UV) Purification->HPLC GCMS Identity Confirmation (GC-MS) Purification->GCMS NMR Structural Elucidation (¹H-NMR) Purification->NMR FTIR Functional Group Analysis (FTIR) Purification->FTIR CoA Certificate of Analysis Generation HPLC->CoA GCMS->CoA NMR->CoA FTIR->CoA Packaging Packaging and Labeling CoA->Packaging QC_Release Quality Control Release Packaging->QC_Release

Figure 1: Certification Workflow for Phenethylamine Reference Standards

G Figure 2: Simplified Serotonergic Signaling Pathway Phenethylamine Phenethylamine Agonist (e.g., Mescaline) Receptor 5-HT₂ₐ Receptor Phenethylamine->Receptor Binds to G_Protein Gq/G₁₁ Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Responses (Psychedelic Effects) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

A Comparative Analysis of the Biological Activities of N-Methylmescaline and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological and functional differences between the classic psychedelic mescaline and its N-methylated analog.

This guide provides a detailed comparative analysis of the biological activities of mescaline and N-Methylmescaline, focusing on their interactions with serotonin (B10506) receptors and their resulting in vivo effects. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

Mescaline, a naturally occurring psychedelic phenethylamine (B48288) found in cacti such as peyote (Lophophora williamsii), has a long history of spiritual and medicinal use.[1] Its primary mechanism of action involves the activation of serotonin 5-HT2A receptors in the brain, leading to its characteristic hallucinogenic effects.[1][2] N-Methylmescaline is a naturally occurring analog of mescaline, also found in certain cacti, that differs by the addition of a methyl group to the amine.[3] This structural modification significantly alters its biological activity, a phenomenon of keen interest in the field of psychedelic research and drug development. This guide will objectively compare the available experimental data on these two compounds to elucidate their distinct pharmacological profiles.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data regarding the biological activity of mescaline and N-Methylmescaline.

ParameterMescalineN-MethylmescalineReference
Receptor Binding Affinity (Serotonin Receptors) A₂ = 2,240 nMA₂ = 5,250 nM[3]
Functional Activity at 5-HT2A Receptor EC₅₀ ≈ 10,000 nM (Partial Agonist)No publicly available data[4]
In Vivo Psychedelic-like Activity (Rodent Models) Induces Head-Twitch Response (HTR) and hyperlocomotionFails to substitute for mescaline in drug discrimination tests[3][5][6]

Signaling Pathways and Experimental Workflows

To understand the biological context of these findings, the following diagrams illustrate the general serotonergic signaling pathway activated by these compounds and a typical experimental workflow for their comparison.

Serotonergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) 5-HT_synapse 5-HT Serotonin (5-HT)->5-HT_synapse Release Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP 5-HTP->Serotonin (5-HT) 5-HT2A_Receptor 5-HT2A Receptor 5-HT_synapse->5-HT2A_Receptor Binds Mescaline_NMM_synapse Mescaline / N-Methylmescaline Mescaline_NMM_synapse->5-HT2A_Receptor Binds G_Protein Gq/11 5-HT2A_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Psychedelic Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

General Serotonergic Signaling Pathway

Experimental Workflow Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays In_Vivo_Assays In Vivo Assays Compound_Synthesis->In_Vivo_Assays Binding_Assay Receptor Binding Assay (Determine Affinity) In_Vitro_Assays->Binding_Assay Functional_Assay Functional Assay (Determine Efficacy/Potency) In_Vitro_Assays->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis HTR_Assay Head-Twitch Response (Psychedelic-like effect) In_Vivo_Assays->HTR_Assay Locomotor_Assay Locomotor Activity (Stimulant/depressant effect) In_Vivo_Assays->Locomotor_Assay HTR_Assay->Data_Analysis Locomotor_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Typical Experimental Workflow for Comparison

Detailed Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor, in this case, the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Non-specific binding agent (e.g., spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (mescaline, N-Methylmescaline) at various concentrations.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding agent.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (IP) Accumulation Assay (for Functional Activity)

This assay measures the functional activity of a compound at Gq-coupled receptors like the 5-HT2A receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Test compounds (mescaline, N-Methylmescaline) at various concentrations.

  • HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the stimulation buffer containing various concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for receptor stimulation and IP1 accumulation.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (IP1-d2 conjugate and anti-IP1 cryptate-labeled antibody) to each well.

  • Signal Measurement: After another incubation period at room temperature, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF ratio is used to determine the concentration of IP1. Dose-response curves are generated to calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Head-Twitch Response (HTR) in Mice (for In Vivo Psychedelic-like Activity)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is a reliable predictor of psychedelic potential in humans.[3][5]

Materials:

  • Male C57BL/6J mice.

  • Test compounds (mescaline, N-Methylmescaline) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation: Place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches. Alternatively, an automated system using video analysis or a head-mounted magnet can be used for quantification.[7]

  • Data Analysis: The number of head twitches is compared between the different treatment groups to determine the effect of the compounds. Dose-response curves can be generated to determine the ED₅₀ (half-maximal effective dose).

Comparative Analysis of Biological Activity

Receptor Binding and Functional Activity:

Mescaline exhibits a moderate affinity for serotonin receptors, with an A₂ value of 2,240 nM.[3] Functionally, it acts as a partial agonist at the 5-HT2A receptor, with a relatively low potency (EC₅₀ ≈ 10,000 nM).[4] This means that while it binds to and activates the receptor, it does so less effectively than a full agonist like serotonin.

N-Methylmescaline, on the other hand, displays a weaker affinity for serotonin receptors, with an A₂ value of 5,250 nM, which is approximately half that of mescaline.[3] Crucially, there is a lack of publicly available data on the functional activity (EC₅₀ and Emax) of N-Methylmescaline at the 5-HT2A receptor. This absence of data makes it difficult to definitively classify it as a weak agonist, a partial agonist with very low efficacy, or a competitive antagonist. However, its lower binding affinity suggests that it would be less potent than mescaline in any functional capacity.

In Vivo Effects:

The in vivo effects of these two compounds show a stark contrast. Mescaline is well-documented to induce psychedelic-like behaviors in rodents, including the head-twitch response (HTR) and alterations in locomotor activity.[5][6] The HTR, in particular, is considered a reliable behavioral marker for 5-HT2A receptor agonism and psychedelic potential.[3][5]

Conversely, N-Methylmescaline failed to substitute for mescaline in drug discrimination studies in rodents, indicating that it does not produce the same subjective effects as mescaline at the tested doses.[3] Furthermore, anecdotal reports from the medicinal chemist Alexander Shulgin suggest that N-Methylmescaline is devoid of central or peripheral effects in humans at doses up to 24-25 mg.[1] The lack of HTR and locomotor activity data for N-Methylmescaline in the scientific literature prevents a more direct comparison with mescaline in these specific behavioral paradigms.

Conclusion

The addition of a single methyl group to the amine of mescaline to form N-Methylmescaline results in a significant reduction in its biological activity. This is evidenced by its lower binding affinity for serotonin receptors and its apparent lack of psychedelic-like effects in vivo. While mescaline is a well-established 5-HT2A partial agonist that produces robust behavioral effects indicative of its psychedelic properties, N-Methylmescaline's pharmacological profile is consistent with a significantly less active compound.

The absence of quantitative functional data for N-Methylmescaline at the 5-HT2A receptor is a notable gap in the current scientific literature. Future research should focus on determining its efficacy and potency at this key receptor to fully elucidate its mechanism of action (or lack thereof). Such studies would provide a more complete understanding of the structure-activity relationships of psychedelic phenethylamines and could inform the design of novel compounds with tailored pharmacological profiles.

References

A Comparative Analysis of Receptor Binding Affinity: N-Methylmescaline and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of N-Methylmescaline and a range of its synthetic analogs. The information presented is collated from experimental data to assist researchers in understanding the structure-activity relationships within this class of phenethylamines.

Introduction to N-Methylmescaline and its Analogs

N-Methylmescaline is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine (B48288) class, found in certain cacti like peyote. It is a structural analog of mescaline, featuring a methyl group on the amine. The exploration of synthetic analogs of mescaline, including N-alkylated and ring-substituted derivatives, has been a subject of interest in medicinal chemistry and pharmacology to elucidate the structural requirements for receptor interaction and to develop more potent and selective compounds. This guide focuses on the comparative receptor binding affinities, a crucial parameter in determining the pharmacological profile of these compounds.

Quantitative Receptor Binding Data

The following tables summarize the receptor binding affinities (Ki and A2 values) of N-Methylmescaline, mescaline, and a selection of synthetic analogs at various monoamine receptors. The data is compiled from multiple studies, and it is important to note that direct comparison between values from different sources should be made with caution due to potential variations in experimental conditions.

Table 1: Serotonin (B10506) Receptor Binding Affinities of N-Methylmescaline and Mescaline

CompoundReceptorBinding Affinity (A2, nM)Source
N-MethylmescalineSerotonin5,250[1]
MescalineSerotonin2,240[1]

Lower A2 values indicate higher binding affinity.

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Synthetic Analogs

Compound5-HT1A5-HT2A5-HT2Cα1Aα2AD2
Phenethylamines (Scalines)
Mescaline>10,0004,6009,900>10,0002,700>10,000
MDFM6,7002,4005,7008,0003,700>10,000
DFM5,8001,2003,3003,2002,100>10,000
TFM2,7005505205,000450>10,000
Escaline>10,0002,1004,200>10,0002,700>10,000
Proscaline>10,0001,3002,900>10,0002,000>10,000
Allylescaline (AL)>10,0007801,700>10,0001,200>10,000
Amphetamines (3C-Scalines)
TMA>10,0003,300>10,000>10,0004,600>10,000
3C-DFM>10,0001,1008,400>10,0002,600>10,000
3C-P>10,0008904,200>10,0003,600>10,000
3C-AL>10,0005001,700>10,000>10,000>10,000

Data for Table 2 is sourced from Kolaczynska et al. (2022)[2][3]. Lower Ki values indicate higher binding affinity.

Note on N,N-Dimethylmescaline (Trichocereine): Studies have indicated that N,N-dimethylation of phenethylamines generally leads to a decrease in affinity for serotonin receptors[4].

Structure-Activity Relationship Summary

  • N-Alkylation: N-methylation of mescaline to N-Methylmescaline results in a decrease in affinity for serotonin receptors, having approximately half the affinity of mescaline[1]. Further N,N-dimethylation, as in Trichocereine, is also reported to decrease affinity[4].

  • Alpha-Methylation: The addition of an alpha-methyl group to the ethylamine (B1201723) side chain (forming the amphetamine analogs or "3C-scalines") generally has a variable but often slightly enhancing effect on 5-HT2A receptor affinity compared to their phenethylamine counterparts ("scalines")[2][5].

  • 4-Position Substitution: Modification of the 4-methoxy group of mescaline has a significant impact on receptor affinity. Extending the alkoxy chain (e.g., in Escaline and Proscaline) or introducing fluorinated alkoxy groups (e.g., in DFM and TFM) generally increases binding affinity at 5-HT2A and 5-HT2C receptors compared to mescaline[2][3].

Experimental Protocols

The following is a representative experimental protocol for a radioligand binding assay to determine the affinity of compounds for the 5-HT2A receptor, based on methodologies described in the cited literature[2][3].

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation buffer (e.g., Tris-HCl).

  • Radioligand: [3H]ketanserin.

  • Non-specific binding competitor: Spiperone (B1681076).

  • Assay buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Test compounds (N-Methylmescaline and synthetic analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT2A receptor.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well microplate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound.

    • Add the radioligand, [3H]ketanserin, at a concentration near its Kd.

    • For determining non-specific binding, add a high concentration of spiperone to a set of wells.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (h5-HT2A expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation protein_assay Protein Quantification centrifugation->protein_assay plate_prep Plate Preparation (Membranes, Test Compound, [3H]ketanserin) protein_assay->plate_prep incubation Incubation (Equilibrium) plate_prep->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc IC50 Determination scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ligand N-Methylmescaline or Analog ligand->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Simplified 5-HT2A receptor signaling pathway.

References

In Vitro Potency of N-Methylmescaline and Other Phenethylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of N-Methylmescaline and other structurally related phenethylamines at key serotonin (B10506) receptors. The data presented herein is intended to serve as a resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the serotonergic system.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50 and Emax) of N-Methylmescaline, mescaline, and other relevant phenethylamine (B48288) analogs at the human 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Table 1: Comparative Receptor Binding Affinities (Ki) in nM

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
N-MethylmescalineData not available~5,250[1]Data not available
Mescaline>10,0002,240 - 4,9005,300
Escaline>10,000320500
Proscaline>10,000150230
2-Methylmescaline525[2]1,640[2]1,094[2]

Note: The affinity of N-Methylmescaline for the serotonin receptor is reported to be approximately half that of mescaline, with A2 values of 5,250 nM for N-Methylmescaline and 2,240 nM for mescaline[1]. A2 is an older term for the equilibrium dissociation constant of an antagonist, which is equivalent to its Kb or Ki.

Table 2: Comparative 5-HT2A Receptor Functional Potency

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)
N-MethylmescalineData not availableData not available
Mescaline1,700 - 10,000100
Escaline11095
Proscaline6195
2-MethylmescalineData not availableData not available

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]ketanserin.

  • Test compounds (e.g., N-Methylmescaline, mescaline) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (50-120 µg of protein), the radioligand ([3H]ketanserin) at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled ketanserin (B1673593) is added.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for 5-HT2A Receptor Potency

This protocol describes a method to assess the functional potency (EC50) and efficacy (Emax) of test compounds at the human 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., HEK-293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Test compounds (e.g., N-Methylmescaline, mescaline) at various concentrations.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader with automated injection capabilities.

  • 96-well or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Cells are seeded into the microplates and allowed to attach and grow to a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

  • Compound Addition: The plate is placed in the fluorescence microplate reader. After establishing a stable baseline fluorescence reading, the test compounds at various concentrations are automatically injected into the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically for a period of time (typically 1-3 minutes) immediately following compound addition.

  • Data Analysis: The change in fluorescence intensity (ΔF) from baseline is calculated for each well. The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax value (the maximal response as a percentage of a reference full agonist) are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

5-HT2A Receptor Gq/11 Signaling Pathway

Activation of the 5-HT2A receptor by an agonist, such as a phenethylamine, primarily initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phenethylamine Phenethylamine (Agonist) HTR2A 5-HT2A Receptor Phenethylamine->HTR2A Gq Gq/11 HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a radioligand binding assay to determine the affinity of a test compound for a target receptor.

Radioligand_Binding_Workflow A Prepare Cell Membranes with 5-HT2A Receptors B Incubate Membranes with [3H]ketanserin (Radioligand) & Test Compound A->B C Separate Bound from Unbound Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E Calcium_Flux_Workflow A Plate 5-HT2A Receptor- Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Inject Test Compound C->D E Measure Kinetic Fluorescence Response D->E F Data Analysis: Determine EC50 and Emax E->F

References

Navigating Mescaline Immunoassays: A Guide to Understanding N-Methylmescaline Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of N-Methylmescaline in mescaline immunoassays. Due to a lack of publicly available quantitative data on this specific interaction, this document emphasizes the principles of immunoassay cross-reactivity and provides a detailed experimental protocol to enable researchers to perform in-house validation. Understanding and quantifying this potential cross-reactivity is crucial for the accurate interpretation of screening results in research and forensic settings.

The Principle of Immunoassay Cross-Reactivity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs) used for small molecule detection, rely on the specific binding of an antibody to its target antigen (in this case, mescaline). In a competitive immunoassay, a known amount of labeled mescaline (e.g., conjugated to an enzyme) competes with the mescaline present in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of mescaline in the sample.

Cross-reactivity occurs when a substance structurally similar to the target analyte, such as N-Methylmescaline, also binds to the antibody. This can lead to a false-positive result or an overestimation of the mescaline concentration. The degree of cross-reactivity depends on the similarity of the chemical structures and the specificity of the antibody used in the assay.

Quantitative Data on N-Methylmescaline Cross-reactivity

Extensive searches of scientific literature did not yield specific quantitative data on the percentage of cross-reactivity of N-Methylmescaline in commercially available or research-based mescaline immunoassays. This highlights a critical gap in the available data and underscores the necessity for researchers to validate their chosen immunoassay for potential interference from N-Methylmescaline and other related compounds.

The following table is provided as a template for researchers to populate with their own experimental data when assessing the cross-reactivity of N-Methylmescaline in their specific mescaline immunoassay.

CompoundConcentration Tested (ng/mL)Apparent Mescaline Concentration (ng/mL)Cross-reactivity (%)
Mescaline (Calibrator)100100100
N-MethylmescalineUser-definedUser-determinedCalculated
Other potential cross-reactantsUser-definedUser-determinedCalculated

Note: The cross-reactivity percentage is calculated using the formula: Cross-reactivity (%) = (Apparent Concentration of Mescaline / Concentration of Cross-reactant) x 100

Experimental Protocol: Mescaline Competitive ELISA and Cross-reactivity Testing

This protocol provides a general framework for a competitive ELISA to determine mescaline concentration and assess the cross-reactivity of N-Methylmescaline. Researchers should optimize parameters such as antibody and coating antigen concentrations for their specific reagents.

Materials:

  • 96-well microtiter plates

  • Anti-mescaline antibody

  • Mescaline-protein conjugate (for coating)

  • Mescaline standard solutions

  • N-Methylmescaline standard solutions

  • Enzyme-labeled secondary antibody (if the primary is not labeled)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the mescaline-protein conjugate to the optimal concentration in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of mescaline standards and N-Methylmescaline test solutions.

    • In separate tubes, mix 50 µL of each standard or test solution with 50 µL of the diluted anti-mescaline antibody.

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well (if applicable).

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the log of the mescaline standard concentrations.

    • Determine the apparent mescaline concentration of the N-Methylmescaline samples from the standard curve.

    • Calculate the percentage of cross-reactivity as described in the table note.

Visualizing the Process

To aid in the understanding of the experimental principles and workflow, the following diagrams are provided.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_sample Sample & Antibody Mixture Coated_Antigen Mescaline Conjugate (Coated on well) Free_Mescaline Mescaline (in sample) Antibody Anti-Mescaline Antibody Free_Mescaline->Antibody Binds N_Methylmescaline N-Methylmescaline (Potential Cross-reactant) N_Methylmescaline->Antibody May Bind (Cross-reactivity) Antibody->Coated_Antigen Binds if not bound to free analyte

Principle of Competitive Immunoassay for Mescaline.

Cross_Reactivity_Workflow A Coat Plate with Mescaline Conjugate B Block Wells A->B C Prepare Mescaline Standards & N-Methylmescaline Solutions B->C D Incubate Standards/Samples with Anti-Mescaline Antibody C->D E Add Mixture to Wells (Competitive Binding) D->E F Wash to Remove Unbound Antibody E->F G Add Enzyme-Labeled Secondary Antibody F->G H Wash G->H I Add Substrate & Incubate H->I J Add Stop Solution & Read Absorbance I->J K Generate Standard Curve & Calculate Cross-Reactivity J->K

Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

While direct published data on the cross-reactivity of N-Methylmescaline in mescaline immunoassays is not currently available, this guide provides the necessary framework for researchers to empirically determine this critical parameter. By following the detailed experimental protocol and understanding the principles of competitive immunoassays, scientists can validate their methods, ensure the accuracy of their results, and contribute valuable data to the scientific community. The provided visualizations serve to clarify the underlying mechanisms and experimental procedures. It is imperative that any laboratory conducting mescaline screening via immunoassay performs thorough validation studies for all relevant and potential cross-reactants.

A Comparative Pharmacokinetic Analysis: N-Methylmescaline and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of N-Methylmescaline and its parent compound, mescaline. While extensive data is available for mescaline, a classic psychedelic phenethylamine, information regarding the specific pharmacokinetic parameters of N-Methylmescaline is limited. This document summarizes the current state of knowledge for both compounds, highlighting key differences and providing insights based on the general principles of N-methylation of phenethylamines.

Executive Summary

Mescaline is a well-characterized psychedelic compound with a known pharmacokinetic profile, including rapid oral absorption, a distribution half-life of approximately 6 hours, and primary metabolism through oxidative deamination. In contrast, specific pharmacokinetic data for N-Methylmescaline, a naturally occurring analogue, is scarce. However, general pharmacological principles and limited available data suggest that N-methylation likely alters its pharmacokinetic and pharmacodynamic properties, leading to reduced psychedelic activity. This guide will delve into the available data for both compounds, presenting it in a comparative format to aid researchers in understanding their potential differences.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for mescaline. Due to a lack of published studies, corresponding quantitative data for N-Methylmescaline is not available.

Pharmacokinetic ParameterMescalineN-Methylmescaline
Bioavailability (Oral) ≥53%[1]Data not available
Time to Peak Plasma Concentration (Tmax) 1.6 - 2.3 hours[1]Data not available
Elimination Half-Life (t½) ~3.6 - 6 hours[1][2]Data not available
Metabolism Primarily oxidative deamination by MAO; also N-acetylation and O-demethylation[1][2]Expected to undergo metabolism, but specific pathways are not well-documented.
Primary Metabolites 3,4,5-trimethoxyphenylacetic acid (TMPAA), N-acetylmescaline[1][2]Data not available
Excretion Primarily renal; 28-60% excreted unchanged in urine[1][2]Data not available

Pharmacokinetic Profiles

Mescaline

Absorption: Mescaline is readily absorbed from the gastrointestinal tract following oral administration[1]. Peak plasma concentrations are typically reached within 1.6 to 2.3 hours[1].

Distribution: The volume of distribution for mescaline has not been extensively reported in humans. It is known to cross the blood-brain barrier, which is essential for its central nervous system effects.

Metabolism: The primary metabolic pathway for mescaline is oxidative deamination, catalyzed by monoamine oxidase (MAO), to form 3,4,5-trimethoxyphenylacetaldehyde, which is then further oxidized to 3,4,5-trimethoxyphenylacetic acid (TMPAA)[1][2]. Other metabolic routes include N-acetylation to N-acetylmescaline and O-demethylation[1][2].

Excretion: Mescaline and its metabolites are primarily eliminated by the kidneys through urine[1][2]. A significant portion of the administered dose, ranging from 28% to 60%, is excreted as unchanged mescaline[1][2].

N-Methylmescaline

General Considerations: The addition of a methyl group to the nitrogen atom of phenethylamines generally influences their pharmacokinetic and pharmacodynamic properties. N-methylation can affect a compound's affinity for transporters and metabolic enzymes, as well as its receptor binding profile.

Absorption, Distribution, Metabolism, and Excretion (ADME): Specific studies detailing the ADME of N-Methylmescaline are lacking. Based on the general effects of N-methylation on phenethylamines, the following can be inferred:

  • Metabolism: N-Methylmescaline is likely a substrate for MAO, similar to other N-methylated phenethylamines[3]. However, the rate of metabolism may differ from that of mescaline.

  • Pharmacodynamics: Limited research suggests that N-Methylmescaline has a significantly lower affinity for serotonin (B10506) receptors compared to mescaline and does not produce the same psychedelic effects at comparable doses[4]. This is consistent with the general observation that N-methylation of psychedelic phenethylamines tends to reduce or abolish their hallucinogenic activity.

Experimental Protocols

Determination of Mescaline in Biological Samples

The quantification of mescaline in biological matrices such as plasma, urine, and hair is crucial for pharmacokinetic studies. Commonly employed analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific for the detection and quantification of mescaline. The protocol typically involves:

    • Sample Preparation: Extraction of mescaline from the biological matrix using liquid-liquid extraction or solid-phase extraction.

    • Derivatization: Chemical modification of mescaline to increase its volatility and improve its chromatographic properties.

    • GC Separation: Separation of the derivatized mescaline from other sample components on a chromatographic column.

    • MS Detection: Ionization and fragmentation of the analyte, followed by mass analysis for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and is often preferred for its ability to analyze non-volatile and thermally labile compounds without derivatization. The general workflow includes:

    • Sample Preparation: Similar extraction procedures as for GC-MS.

    • LC Separation: Chromatographic separation of mescaline on a reversed-phase or other suitable column.

    • MS/MS Detection: Ionization of the analyte followed by tandem mass spectrometry, which involves the selection of a precursor ion, its fragmentation, and the detection of specific product ions for highly selective quantification.

Signaling Pathways and Experimental Workflows

Mescaline's Primary Mechanism of Action

Mescaline's psychedelic effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors. The binding of mescaline to these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Mescaline_Signaling_Pathway Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC_Activation PKC Activation DAG->PKC_Activation activates Downstream Downstream Signaling Ca_Release->Downstream PKC_Activation->Downstream

Caption: Mescaline binding to the 5-HT2A receptor activates a Gq/11 signaling cascade.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a human pharmacokinetic study of an orally administered compound like mescaline.

PK_Workflow Dosing Oral Administration of Compound Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Analysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Parameters Determination of PK Parameters (Cmax, Tmax, t½, etc.) Data->Parameters

Caption: A standard workflow for a clinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of mescaline is well-documented, providing a solid foundation for further research and development. In contrast, a significant data gap exists for N-Methylmescaline. Based on the principles of N-methylation of phenethylamines and limited available data, it is reasonable to hypothesize that N-Methylmescaline exhibits a distinct pharmacokinetic and pharmacodynamic profile from mescaline, likely characterized by reduced psychedelic potency. Further in-depth studies are warranted to fully elucidate the ADME properties of N-Methylmescaline and to understand the structure-activity relationships within this class of compounds. This will be crucial for a comprehensive understanding of their potential therapeutic applications and risk assessment.

References

Comparative Guide to Stability-Indicating Method Development for N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for developing a stability-indicating assay for N-Methylmescaline hydrochloride. The focus is on comparing High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) techniques. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2][3] The development of a robust SIM is a critical regulatory requirement, as it ensures the safety, efficacy, and quality of a drug product throughout its shelf life.[1][4] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for developing and validating these methods.[2][4][5]

N-Methylmescaline, a phenethylamine (B48288) alkaloid found in certain cacti, requires a validated SIM to support formulation development, stability testing, and quality control.[6][7] This guide outlines and compares hypothetical HPLC, UPLC, and HPTLC methods for this purpose.

Experimental Protocols

Detailed methodologies for forced degradation studies and the chromatographic analysis are presented below.

2.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) monobasic

2.2. Standard and Sample Preparation

  • Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working Standard: The stock solution is diluted with an appropriate mobile phase to a concentration of 100 µg/mL for analysis.

2.3. Forced Degradation (Stress) Studies Forced degradation is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][3] The stressed samples are prepared from the stock solution and diluted to a final concentration of 100 µg/mL before analysis.

  • Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M HCl and heated at 80°C for 4 hours. The solution is then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 6% H₂O₂ and stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is placed in a hot air oven at 105°C for 48 hours. A solution is then prepared from the stressed solid.

  • Photolytic Degradation: The drug substance solution is exposed to UV light (254 nm) in a photostability chamber for 24 hours.

Workflow for Stability-Indicating Method Development

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation (ICH Q2(R1)) cluster_result Phase 5: Outcome A API Characterization & Standard Preparation B Acid Hydrolysis A->B Expose to Stressors C Base Hydrolysis A->C Expose to Stressors D Oxidation (H₂O₂) A->D Expose to Stressors E Thermal Stress A->E Expose to Stressors F Photolytic Stress A->F Expose to Stressors G Chromatographic Method Development (HPLC / UPLC / HPTLC) B->G C->G D->G E->G F->G H Specificity G->H Demonstrate Peak Purity I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Validated Stability- Indicating Method I->M J->M K->M L->M

Caption: Experimental workflow for SIM development and validation.

Comparative Analysis of Chromatographic Methods

The performance of HPLC, UPLC, and HPTLC for the stability-indicating analysis of this compound is compared below. The data presented are hypothetical, based on the typical performance characteristics of each technique.[8][9][10][11]

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC MethodUPLC MethodHPTLC Method
Column/Plate C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)HPTLC silica (B1680970) gel 60 F₂₅₄ plates
Mobile Phase Acetonitrile: 25mM KH₂PO₄ buffer (pH 3.0) (30:70 v/v)Acetonitrile: 0.1% Formic Acid in Water (20:80 v/v)Toluene: Ethyl Acetate: Formic Acid (5:4:1 v/v/v)
Flow Rate / Development 1.0 mL/min0.4 mL/minAscending, 8 cm
Detection Wavelength 270 nm (PDA)270 nm (PDA)270 nm (Densitometry)
Injection Volume 20 µL2 µL5 µL (band)
Typical Run Time ~12 min~3 min~20 min (for plate)
Operating Pressure ~1500 psi~9000 psiN/A

Table 2: Forced Degradation Results Summary

Stress ConditionMethod% Degradation (Approx.)Peak PurityComments
Acid Hydrolysis (0.1 M HCl) HPLC15.2%PassTwo well-resolved degradation products.
UPLC15.5%PassExcellent resolution of degradants.
HPTLC14.8%PassDegradant spots clearly separated from API spot.
Base Hydrolysis (0.1 M NaOH) HPLC25.8%PassOne major and one minor degradation product.
UPLC26.1%PassBaseline separation achieved.
HPTLC25.2%PassGood separation of spots.
Oxidative (6% H₂O₂) HPLC18.4%PassMultiple small degradation peaks observed.
UPLC18.9%PassSuperior resolution of minor degradants.
HPTLC17.9%PassClear differentiation of degradant spots.
Thermal (Solid, 105°C) HPLC5.3%PassMinor degradation observed.
UPLC5.5%PassMinor degradation confirmed.
HPTLC5.1%PassSlight degradation spot visible.
Photolytic (UV) HPLC8.9%PassOne significant degradation product.
UPLC9.2%PassSharp peak for the degradant.
HPTLC8.5%PassDistinct spot for the degradant.

Logic of a Stability-Indicating Method

G cluster_stress Stress Conditions Acid Acid Degradants Degradation Products (Potential Impurities) Acid->Degradants Base Base Base->Degradants Oxidative Oxidative Oxidative->Degradants Thermal Thermal Thermal->Degradants Photolytic Photolytic Photolytic->Degradants API N-Methylmescaline HCl (Drug Substance) API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Method Analytical Method (e.g., HPLC, UPLC) API->Method Analyzed Together Degradants->Method Analyzed Together Result Specificity Achieved: Accurate API Quantification Method->Result Separates & Quantifies

Caption: Proving method specificity via forced degradation.

Method Validation Summary

The developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[12][13][14] Key validation parameters are summarized and compared below.

Table 3: Comparison of Method Validation Parameters

ParameterHPLC MethodUPLC MethodHPTLC MethodAcceptance Criteria
Linearity (r²) 0.99950.99980.9991r² ≥ 0.999
Range (µg/mL) 10 - 1501 - 5050 - 500 (ng/spot)Varies
Accuracy (% Recovery) 99.2 - 100.5%99.5 - 100.8%98.9 - 101.2%98.0 - 102.0%
Precision (% RSD) < 1.5%< 1.0%< 2.0%RSD ≤ 2%
LOD (µg/mL) 0.50.0515 (ng/spot)Signal-to-Noise ≥ 3:1
LOQ (µg/mL) 1.50.1545 (ng/spot)Signal-to-Noise ≥ 10:1
Specificity No interference from degradantsNo interference from degradantsNo interference from degradantsPeak purity > 99.5%
Robustness RobustRobustRobust%RSD < 2% after minor changes
Conclusion and Recommendations

This guide compares three common chromatographic techniques for the development of a stability-indicating method for this compound.

  • HPLC represents a robust and widely accessible method. It provides good resolution and is suitable for routine quality control, though with longer analysis times compared to UPLC.[8]

  • UPLC offers significant advantages in speed, resolution, and sensitivity, making it the ideal choice for high-throughput screening and detailed impurity profiling where trace-level degradants are of concern.[10][11] The trade-offs are higher equipment cost and maintenance.[9]

  • HPTLC is a cost-effective and high-throughput alternative, particularly useful for screening multiple samples simultaneously.[9][15] While its resolution is generally lower than HPLC and UPLC, it is a powerful tool for preliminary stability assessments.

The choice of method depends on the specific requirements of the laboratory, including sample throughput needs, required sensitivity, and available instrumentation. For rigorous regulatory submissions, a well-validated UPLC or HPLC method is generally preferred.

References

A Comparative Guide to Analytical Methods for N-Methylmescaline Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies applicable to the quantification of N-Methylmescaline. In the absence of direct inter-laboratory validation studies for N-Methylmescaline, this document compiles and compares data from single-laboratory validations of closely related analytes, primarily mescaline. This information serves as a crucial benchmark for establishing standardized, cross-laboratory validated procedures for N-Methylmescaline analysis, a critical step for ensuring data consistency and reliability in clinical trials and forensic applications.

The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both widely employed for the detection and quantification of psychoactive substances in biological matrices.[1][2][3]

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of various validated analytical methods for mescaline and other new psychoactive substances (NPS). This data provides a reference for expected performance characteristics in the analysis of N-Methylmescaline.

Table 1: Performance Characteristics of LC-MS/MS Methods for Mescaline Quantification

ParameterLC-MS/MS Method 1 (Urine)[4][5]LC-MS/MS Method 2 (Plasma)[6][7]
Linearity Range Not explicitly stated12.5 - 250 ng/mL (Mescaline)
Correlation Coefficient (R²) Not explicitly stated> 0.99
Limit of Detection (LOD) 3-5 µg/L (equivalent to 3-5 ng/mL)Not explicitly stated
Lower Limit of Quantification (LLOQ) 10 µg/L (equivalent to 10 ng/mL)12.5 ng/mL (Mescaline)
Intra-day Precision (% CV) < 8.5%≤ 7.33%
Inter-day Precision (% CV) < 8.5% (Total CV)Not explicitly stated
Accuracy (% Recovery) Not explicitly stated84.9% - 106%

Table 2: Performance Characteristics of GC-MS Methods for NPS Quantification

ParameterGC-MS Method (Blood and Urine)[1][8]
Linearity Range Analyte dependent
Correlation Coefficient (R²) > 0.99 for all analytes
Limit of Detection (LOD) Analyte dependent
Lower Limit of Quantification (LLOQ) Analyte dependent
Intra-day Precision (% CV) < 15%
Inter-day Precision (% CV) < 15%
Accuracy (% Bias) Within ± 15%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods across different laboratories. Below are summaries of typical experimental protocols for LC-MS/MS and GC-MS analysis of mescaline and related compounds.

LC-MS/MS Method for Mescaline in Human Plasma[6][7]
  • Sample Preparation: A simple protein precipitation method is employed. An internal standard (e.g., mescaline-d3) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity Premier HSS T3 C18).

    • Mobile Phase: A gradient elution using two solvents, typically water with an additive like formic acid or ammonium (B1175870) formate (B1220265) (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a similar additive (Mobile Phase B).

    • Flow Rate: A typical flow rate is around 0.4 to 0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For mescaline, a common transition is m/z 212.3 → m/z 180.3.[4]

GC-MS Method for New Psychoactive Substances (including Mescaline-NBOME) in Blood and Urine[1][8]
  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration. The sample is loaded onto an SPE cartridge, washed to remove interferences, and the analytes of interest are then eluted with a suitable solvent.

  • Derivatization: Many polar compounds, including phenethylamines, require derivatization to improve their volatility and chromatographic properties for GC analysis. This involves reacting the analyte with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to create a less polar and more volatile derivative.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS.

    • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Mandatory Visualizations

Diagrams illustrating key workflows provide a clear and concise understanding of the processes involved in method validation and analysis.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Protocol cluster_2 Phase 3: Multi-Site Analysis & Data Comparison A Develop Analytical Method B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples (QCs, Blind Samples) C->D E Lab 1 Analysis D->E F Lab 2 Analysis D->F G Lab 'n' Analysis D->G H Central Data Compilation & Statistical Analysis E->H F->H G->H I Assess Method Reproducibility H->I

Caption: Workflow for inter-laboratory validation of an analytical method.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Receive Biological Sample (e.g., Plasma, Urine) B Add Internal Standard A->B C Extraction (e.g., Protein Precipitation, SPE) B->C D Optional: Derivatization (for GC-MS) C->D E Chromatographic Separation (LC or GC) D->E F Mass Spectrometric Detection (MS/MS) E->F G Peak Integration & Quantification F->G H Data Review & Reporting G->H

Caption: A representative analytical workflow for N-Methylmescaline quantification.

References

A Comparative Guide to N-Methylmescaline Hydrochloride Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of certified reference materials (CRMs) are paramount for ensuring the accuracy and validity of analytical results. This guide provides a comparative overview of commercially available N-Methylmescaline hydrochloride CRMs, detailing their specifications, and offering insights into their analytical applications.

Comparison of this compound CRMs

Sourcing a reliable this compound CRM is crucial for a variety of research and forensic applications. Below is a comparison of offerings from prominent suppliers. It is important to note that while suppliers provide general specifications, detailed information is typically found in the Certificate of Analysis (CoA) which should be requested for specific lot numbers.

FeatureCayman ChemicalLGC StandardsBertin BioreagentCP Lab Safety
Product Name N-methyl Mescaline (hydrochloride)N-methyl Mescaline (hydrochloride)N-methyl Mescaline (hydrochloride)N-methyl Mescaline (hydrochloride), 98%+ Purity
CAS Number 6308-81-2[1]6308-81-2[2]6308-81-2[3]6308-81-2[4]
Purity ≥98%[1][5]Information not readily available≥98%[3]98%+[4]
Format A crystalline solid[1][5]A crystalline solid[2]A crystalline solid[3]Not specified
Molecular Formula C12H19NO3 • HCl[1]C12H19NO3 • HCl[2]C12H19NO3 • HCl[3]C12H20ClNO3[4]
Formula Weight 261.7 g/mol [1]261.74 g/mol [2]261.7 g/mol [3]261.7451 g/mol [4]
Certification Analytical Reference Standard[1][3]Distributes Cayman Chemical productAnalytical Reference Standard[3]Information not readily available
Storage -20°C[1][6]Information not readily availableInformation not readily availableInformation not readily available
Solubility DMF: 0.5 mg/ml, DMSO: 3 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 3 mg/ml[1]Information not readily availableInformation not readily availableInformation not readily available

Note: LGC Standards is a distributor for Cayman Chemical products, hence the specifications are expected to be identical.[2] For all suppliers, it is recommended to obtain the lot-specific Certificate of Analysis for detailed information on purity, uncertainty, and the analytical methods used for certification.

Experimental Protocols

Accurate quantification of this compound in biological matrices or for purity assessment of the CRM itself requires robust analytical methods. Below is an example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that can be adapted and validated for the analysis of N-Methylmescaline. This protocol is based on established methods for the analysis of mescaline and related compounds.[7][8]

Exemplary LC-MS/MS Protocol for the Quantification of N-Methylmescaline

  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma sample, add an appropriate internal standard (e.g., N-Methylmescaline-d3).

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Methylmescaline: Precursor ion (Q1) m/z 226.1 -> Product ion (Q3) m/z 181.1 (quantifier) and m/z 153.1 (qualifier).

      • Internal Standard (N-Methylmescaline-d3): Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 184.1.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Method Validation: This method should be validated according to relevant guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate important pathways and workflows related to N-Methylmescaline and its analysis.

cluster_pathway Simplified N-Methylmescaline Signaling Pathway N-Methylmescaline N-Methylmescaline Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A) N-Methylmescaline->Serotonin_Receptors Weak Affinity Downstream_Signaling Downstream Signaling (Modulation of Neuronal Activity) Serotonin_Receptors->Downstream_Signaling

Caption: Simplified signaling pathway of N-Methylmescaline.[9]

cluster_workflow Typical Analytical Workflow for CRM Verification CRM_Receipt CRM Receipt and Storage Solution_Preparation Standard Solution Preparation CRM_Receipt->Solution_Preparation Instrument_Calibration Instrument Calibration Solution_Preparation->Instrument_Calibration Sample_Analysis Sample (e.g., Test Material) Analysis Instrument_Calibration->Sample_Analysis Data_Analysis Data Analysis and Quantification Sample_Analysis->Data_Analysis

Caption: General workflow for using a CRM in an analytical setting.

cluster_logical Logical Relationship in CRM Production Material_Synthesis Material Synthesis and Purification Characterization Characterization (Identity, Purity, etc.) Material_Synthesis->Characterization Homogeneity_Testing Homogeneity Testing Characterization->Homogeneity_Testing Stability_Testing Stability Testing Characterization->Stability_Testing Value_Assignment Certified Value and Uncertainty Assignment Homogeneity_Testing->Value_Assignment Stability_Testing->Value_Assignment CoA_Generation Certificate of Analysis Generation Value_Assignment->CoA_Generation

Caption: Key stages in the production of a Certified Reference Material.

References

Safety Operating Guide

Navigating the Disposal of N-Methylmescaline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-Methylmescaline hydrochloride, a phenethylamine (B48288) used as an analytical reference standard in research, is a critical component of laboratory safety and regulatory compliance.[1] Due to its classification and potential hazards, researchers, scientists, and drug development professionals must adhere to stringent protocols to ensure the safe and legal handling of this compound from acquisition to disposal. This guide provides essential, step-by-step information for the proper disposal of this compound, emphasizing safety and adherence to federal regulations.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed or in contact with skin.[2][3] The safety data sheet (SDS) mandates the use of personal protective equipment (PPE), including protective gloves and clothing, during handling.[2] Environmental precautions are also critical; the substance must not be allowed to enter sewers, surface water, or ground water.[2]

Key Hazard Statements:

  • H302: Harmful if swallowed.[2][4]

  • H312: Harmful in contact with skin.[2]

In case of accidental exposure, consult the substance's SDS for detailed first-aid measures.[2][4]

Regulatory Framework: Handling as a Controlled Substance

While this compound itself may not be explicitly scheduled, its structural similarity to mescaline (a Schedule I substance) necessitates that it be handled with the same level of caution and regulatory compliance as a controlled substance. Research activities involving controlled substances are regulated by the U.S. Drug Enforcement Administration (DEA) and corresponding state authorities.[5][6] All personnel must comply with the regulations outlined in Title 21, Code of Federal Regulations (CFR), Parts 1300-1399.[5][6]

Step-by-Step Disposal Protocol

The disposal of unwanted, expired, or surplus this compound must be conducted in a manner that is safe, secure, and compliant with DEA regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7]

Step 1: Segregation and Labeling of Waste

Expired or unwanted containers of this compound must be clearly labeled as "Expired - To Be Disposed" and segregated from active chemical stocks.[8] These containers must remain in a securely locked cabinet designated for controlled substances until their final disposal.[5][8]

Step 2: Documentation and Record-Keeping

Accurate and continuous records are mandatory for all controlled substances, tracking the entire lifecycle from acquisition to disposal.[9] When preparing for disposal, the registered researcher must update all disposition records. These records, along with other inventories, must be maintained and available for inspection for at least two years from the date of the record.[9]

Step 3: Selecting a DEA-Approved Disposal Method

Researchers have two primary DEA-compliant options for the disposal of controlled substances:

  • Reverse Distributor: This is the most common and recommended method. A reverse distributor is a company licensed by the DEA to handle and destroy controlled substances.[5][8][9] The transfer of the substance to the reverse distributor must be documented using the appropriate DEA forms.[8] There is typically a fee associated with this service.[5][8]

  • Contacting the Local DEA Diversion Field Office: Registrants can contact their nearest DEA Diversion Field Office for guidance on proper disposal procedures.[8] In some cases, this may involve destruction in the presence of a DEA agent or other authorized person.[10]

Step 4: Completing and Filing DEA Forms

The proper documentation is crucial for regulatory compliance. The table below summarizes the key DEA forms involved in the disposal process.

Form NumberForm NamePurpose
DEA Form 41 Registrants Inventory of Drugs SurrenderedUsed to document the destruction of controlled substances. A copy must be sent to the DEA and another retained with the registrant's records.[5][9]
DEA Form 222 U.S. Official Order Form for Schedule I and IIRequired for the transfer of Schedule I and II substances. This form would be used when transferring this compound to a reverse distributor if it is treated as a Schedule I or II substance.[5][8]
DEA Form 106 Report of Theft or Loss of Controlled SubstancesUsed to report any theft or significant loss of a controlled substance. Note that accidental spillage or breakage is not considered a "loss" in this context, but any recoverable substance must be disposed of properly.[5][8]

Step 5: Packaging and Transfer for Disposal

When transferring the substance to a reverse distributor, ensure it is securely packaged to prevent breakage or leakage. Two employees of the registered entity should be present to oversee the loading and transfer of the controlled substance until it is in the custody of the authorized disposal firm.[10]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

DisposalWorkflow start Start: N-Methylmescaline HCl Marked for Disposal segregate 1. Segregate and Secure in Locked Cabinet start->segregate update_records 2. Update Disposition Records segregate->update_records contact_ehs 3. Contact Institutional Environmental Health & Safety (EHS) update_records->contact_ehs select_method 4. Select DEA-Approved Disposal Method contact_ehs->select_method reverse_dist Reverse Distributor select_method->reverse_dist Primary Method dea_office Contact DEA Field Office for Instructions select_method->dea_office Alternative form_41 5a. Complete DEA Form 41 (and Form 222 if applicable) reverse_dist->form_41 form_41_dea 5b. Complete DEA Form 41 per DEA instructions dea_office->form_41_dea package 6. Package Substance Securely for Transfer form_41->package destroy 8. Destruction by Authorized Entity form_41_dea->destroy transfer 7. Transfer to Reverse Distributor (Witnessed by 2 employees) package->transfer transfer->destroy file_records 9. Retain All Disposal Records for at least 2 Years destroy->file_records end End: Disposal Complete and Documented file_records->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment while upholding the highest standards of scientific integrity and regulatory responsibility.

References

Essential Safety and Operational Guidance for Handling N-Methylmescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of N-Methylmescaline hydrochloride is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure a safe laboratory environment. This compound is categorized as a phenethylamine (B48288) and is intended for research and forensic applications only.[1][2] It is harmful if swallowed or in contact with skin.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free, latex-free nitrile gloves tested for use with chemicals.[5]
Body Protection Lab Coat/GownA disposable, back-closing gown made of a low-permeability fabric.[5]
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[5]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling the solid form, to prevent inhalation of airborne particles.[6][7]
Foot Protection Shoe CoversDisposable, skid-resistant shoe covers should be worn over regular footwear.[5]

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for safely managing this compound within a laboratory setting.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The substance should be stored at -20°C in a tightly sealed container.[1][2]

  • Store in a locked, well-ventilated area.[1]

Preparation and Handling:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated, clearly labeled equipment (spatulas, weighing paper, glassware) for handling this compound.

  • Avoid creating dust. If possible, handle in a solution. The compound is soluble in Ethanol (10 mg/ml), DMSO (3 mg/ml), and PBS (pH 7.2) (3 mg/ml).[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C in a Locked, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Begin Experiment fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle Handle Compound fume_hood->handle experiment Conduct Experiment handle->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate Complete Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison center or doctor immediately.[3] Do not induce vomiting unless instructed to do so by medical personnel.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air.[10] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused compound, contaminated PPE (gloves, gowns, shoe covers), and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container to a licensed disposal company.[1] Do not allow the substance to enter sewers or surface and ground water.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated with an appropriate cleaning agent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.